molecular formula C16H14F3NO4S B122627 ZM226600 CAS No. 147695-92-9

ZM226600

カタログ番号: B122627
CAS番号: 147695-92-9
分子量: 373.3 g/mol
InChIキー: LJLXQHHFAKVTNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is an anilide.

特性

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLXQHHFAKVTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967829
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-71-6
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of ZM226600: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM226600 is a potent and selective ATP-sensitive potassium (KATP) channel opener. This technical guide delineates the mechanism of action of this compound, presenting quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows. The information provided is intended to support further research and drug development efforts centered on KATP channel modulation.

Introduction to KATP Channels

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and membrane excitability. These channels are hetero-octameric complexes, typically composed of four inwardly rectifying potassium channel (Kir6.x) subunits that form the pore, and four regulatory sulfonylurea receptor (SUR) subunits.[1][2][3] The specific combination of Kir6.x and SUR subunits confers tissue-specific physiological and pharmacological properties to the KATP channels.[4]

KATP channels are regulated by intracellular adenine nucleotides. A high ATP/ADP ratio leads to channel closure, while a decrease in this ratio, indicative of a lower energetic state, promotes channel opening.[5] This opening allows for the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization can, in turn, reduce cellular excitability and have a range of physiological effects, including smooth muscle relaxation and cardioprotection.[1][3] KATP channel openers are a class of drugs that promote the open state of these channels, often by interacting with the SUR subunit.[6]

This compound: A Selective KATP Channel Opener

This compound has been identified as a potent activator of KATP channels, with a demonstrated selectivity for specific subunit compositions. Its primary mechanism of action is to induce the opening of these channels, thereby modulating cellular membrane potential.

Potency and Selectivity

Quantitative analysis of this compound activity has been performed using fluorescence-based thallium-flux assays in HEK293 cells stably expressing different human KATP channel subtypes. The potency of this compound is expressed as the half-maximal effective concentration (EC50).

KATP Channel SubtypeEC50 (µM) of this compound
Kir6.1/SUR2B0.28
Kir6.2/SUR1>30
Kir6.2/SUR2A>30
Data sourced from a 2023 study on the pharmacological profiling of KATP channel modulators.[7]

These data indicate that this compound is a selective opener of KATP channels containing the Kir6.1/SUR2B subunit composition, which is predominantly found in vascular smooth muscle.[7]

Signaling Pathway of KATP Channels

The opening of KATP channels by this compound initiates a signaling cascade that leads to cellular hyperpolarization.

KATP_Signaling cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR) K_ion K+ KATP->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to This compound This compound This compound->KATP Activates ATP_low Low [ATP]/[ADP] ratio ATP_low->KATP Activates

Figure 1. Signaling pathway of KATP channel activation.

Experimental Protocols

The characterization of this compound and other KATP channel modulators relies on specialized experimental techniques.

Fluorescence-Based Thallium-Flux Assay

This high-throughput screening method is used to assess the activity of KATP channel openers.

Principle: Thallium ions (Tl+) can pass through open potassium channels and can be detected by a fluorescent dye inside the cells. An increase in fluorescence indicates channel opening.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the desired human KATP channel subtypes (e.g., Kir6.1/SUR2B, Kir6.2/SUR1, Kir6.2/SUR2A) are cultured in appropriate media.[7]

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Application: this compound at various concentrations is added to the cells.

  • Thallium Flux Measurement: A solution containing Tl+ is added to the cells, and the change in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of Tl+ flux is calculated, and concentration-response curves are generated to determine the EC50 value.[7]

Thallium_Flux_Workflow A HEK293 cells expressing KATP channel subtypes B Load with Thallium- sensitive fluorescent dye A->B C Add this compound at varying concentrations B->C D Add Thallium (Tl+) containing solution C->D E Measure fluorescence change over time D->E F Calculate EC50 from concentration-response curve E->F

Figure 2. Workflow for a fluorescence-based thallium-flux assay.

Patch-Clamp Electrophysiology

Patch-clamp is a gold-standard technique for studying ion channels, allowing for the direct measurement of ion currents across the cell membrane.[8]

Principle: A glass micropipette with a very fine tip forms a high-resistance seal with the cell membrane, allowing for the measurement of currents through individual or populations of ion channels.[9]

Methodology (Whole-Cell Configuration):

  • Cell Preparation: Isolate single cells expressing KATP channels (e.g., cardiomyocytes, pancreatic β-cells, or transfected cell lines).[9]

  • Pipette and Solutions: Prepare an intracellular solution within the patch pipette and an extracellular solution in the recording chamber.

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).[8]

  • Whole-Cell Access: Rupture the patch of membrane under the pipette tip to gain electrical access to the entire cell.

  • Current Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) and apply voltage protocols to elicit KATP channel currents.[8]

  • Drug Perfusion: Perfuse the recording chamber with a solution containing this compound and record the change in KATP channel current.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel activity (e.g., increase in current amplitude).

Conclusion

This compound is a valuable pharmacological tool for the study of KATP channels, exhibiting high potency and selectivity for the Kir6.1/SUR2B subtype. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel KATP channel modulators for therapeutic applications.

References

Misidentification of ZM226600: A Technical Clarification and Guide to Cholecystokinin B Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that the compound ZM226600 is not a ligand for the cholecystokinin B (CCK-B) receptor. Instead, this compound is consistently identified as an ATP-sensitive potassium (KATP) channel opener. Consequently, a technical guide detailing the binding affinity of this compound to the CCK-B receptor cannot be produced.

This document serves to correct this misidentification and provide valuable information for researchers by redirecting focus to the established pharmacology of the CCK-B receptor. It will detail the receptor's signaling pathways and standard experimental protocols for assessing the binding affinity of true CCK-B receptor ligands.

The Cholecystokinin B Receptor: An Overview

The cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. It is a key target for the peptide hormones cholecystokinin (CCK) and gastrin, playing a crucial role in regulating anxiety, memory, and gastric acid secretion.

Signaling Pathways of the CCK-B Receptor

Upon activation by an agonist, the CCK-B receptor primarily couples to Gq/11 proteins. This initiates a signaling cascade beginning with the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses.

CCKB_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist CCK / Gastrin Receptor CCK-B Receptor Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Diagram 1: CCK-B Receptor Signaling Pathway

Experimental Protocols: Assessing CCK-B Receptor Binding Affinity

The gold standard for determining the binding affinity of a compound to a receptor is the radioligand binding assay. This section provides a detailed methodology for a competitive binding assay to determine the affinity of a test compound for the CCK-B receptor.

Radioligand Competitive Binding Assay

This assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that is known to bind to the CCK-B receptor with high affinity.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human CCK-B receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated high-affinity CCK-B receptor antagonist, such as [³H]-L-365,260.

  • Test Compound: The non-radiolabeled compound for which the binding affinity is to be determined.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Data Plotting: Plot the counts per minute (CPM) against the logarithm of the test compound concentration.

  • IC₅₀ Determination: Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A1 Prepare CCK-B Receptor Membranes B1 Combine Reagents in 96-well Plate A1->B1 A2 Prepare Radioligand ([³H]-L-365,260) A2->B1 A3 Prepare Test Compound (Serial Dilutions) A3->B1 B2 Incubate to Reach Equilibrium B1->B2 B3 Filter and Wash to Separate Bound/Unbound B2->B3 B4 Add Scintillation Fluid and Count Radioactivity B3->B4 C1 Plot CPM vs. [Test Compound] B4->C1 C2 Determine IC₅₀ from Competition Curve C1->C2 C3 Calculate Ki using Cheng-Prusoff Equation C2->C3

Diagram 2: Experimental Workflow for a Radioligand Binding Assay

Pharmacological Profile of ZM226600: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM226600 is a potent ATP-sensitive potassium (KATP) channel opener.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, based on available data and the established knowledge of Kir6 (KATP) channel openers. Due to the limited publicly available research specifically on this compound, this document also summarizes the general pharmacology, experimental methodologies, and signaling pathways associated with this class of compounds to provide a predictive framework for its biological effects.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below.

PropertyValue
CAS Number 147695-92-9
Molecular Formula C₁₆H₁₄F₃NO₄S
Molecular Weight 373.35 g/mol
Primary Mechanism of Action Potent Kir6 (KATP) channel opener
Reported Potency (EC₅₀) 500 nM

Pharmacological Profile

Mechanism of Action

This compound functions as a potent opener of ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2][3][4] KATP channels couple the metabolic state of a cell to its membrane potential.[2][4] An increase in the intracellular ATP/ADP ratio leads to channel closure, while a decrease promotes channel opening.

KATP channel openers like this compound bind to the SUR subunit of the channel, which induces a conformational change that favors the open state of the Kir6.x pore.[2][5] This leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to depolarize, thereby reducing its excitability.

The specific subtype of KATP channel targeted by a compound determines its tissue-specific effects. The major isoforms are:

  • Kir6.2/SUR1: Predominantly found in pancreatic β-cells and neurons.[6][7]

  • Kir6.2/SUR2A: Primarily located in cardiac and skeletal muscle.[8]

  • Kir6.1/SUR2B: Mainly expressed in smooth muscle.[8][9]

While the specific Kir6/SUR isoform selectivity of this compound is not publicly documented, its characterization as a Kir6 channel opener suggests it will modulate the function of tissues where these channels are expressed.

Pharmacodynamics

Based on its mechanism of action as a KATP channel opener, this compound is expected to exhibit a range of pharmacodynamic effects, including:

  • Cardiovascular Effects: Opening of KATP channels in vascular smooth muscle (Kir6.1/SUR2B) leads to vasodilation and a decrease in blood pressure.[10] Activation of cardiac KATP channels (Kir6.2/SUR2A) can be cardioprotective during ischemic conditions.[11]

  • Metabolic Effects: In pancreatic β-cells, opening of Kir6.2/SUR1 channels inhibits glucose-stimulated insulin secretion.[7][12]

  • Effects on Smooth Muscle: Relaxation of various smooth muscles, including those in the bladder, is an expected outcome of KATP channel activation.[1]

One available piece of data indicates that this compound has an inhibitory effect on spontaneous bladder activity, which is consistent with its role as a KATP channel opener.[1]

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not available. However, the following are standard methodologies used to characterize KATP channel openers.

In Vitro Assays
  • Thallium Flux Assay: This is a common high-throughput screening method to assess the activity of KATP channel openers.[8][13][14] Cells expressing the KATP channel of interest are loaded with a thallium-sensitive fluorescent dye. Activation of the channels by an opener allows thallium ions to enter the cell, causing an increase in fluorescence. The concentration-response curve can be used to determine the EC₅₀ of the compound.

  • Patch-Clamp Electrophysiology: This technique directly measures the ion flow through KATP channels in the cell membrane or in excised membrane patches.[8] It provides detailed information on the channel's gating properties (open probability, mean open and closed times) and how they are modulated by the compound. This method can be used to determine if the compound acts directly on the channel and to study its interaction with ATP and other modulators.

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for the SUR subunit of the KATP channel.[15] A radiolabeled ligand with known affinity for the SUR is incubated with cell membranes expressing the channel in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured.

In Vivo Models
  • Blood Glucose and Insulin Level Monitoring: To assess the effect on insulin secretion, the compound can be administered to animal models (e.g., rats, mice), and blood glucose and plasma insulin levels can be measured in response to a glucose challenge.[16]

  • Blood Pressure Monitoring: In vivo cardiovascular effects can be determined by measuring blood pressure and heart rate in anesthetized or conscious animal models following administration of the compound.[16]

  • Models of Ischemia: Cardioprotective effects can be evaluated in animal models of myocardial ischemia-reperfusion injury.[11]

Signaling Pathways and Logical Relationships

The primary signaling consequence of KATP channel opening is cellular hyperpolarization. This event then modulates various downstream cellular processes depending on the cell type.

KATP_Channel_Activation_Pathway This compound This compound SUR SUR Subunit This compound->SUR Binds to Kir6 Kir6 Subunit (K+ Channel Pore) SUR->Kir6 Induces Conformational Change K_efflux K+ Efflux Kir6->K_efflux Opens Pore Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

The following diagram illustrates the workflow for characterizing a novel KATP channel opener like this compound.

Experimental_Workflow HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Compound Hit Compound (this compound) HTS->Hit_Compound In_Vitro_Characterization In Vitro Characterization Hit_Compound->In_Vitro_Characterization Electrophysiology Patch-Clamp Electrophysiology In_Vitro_Characterization->Electrophysiology Binding_Assay Radioligand Binding Assay In_Vitro_Characterization->Binding_Assay Selectivity_Panel Selectivity Profiling (Kir6/SUR Isoforms) In_Vitro_Characterization->Selectivity_Panel In_Vivo_Studies In Vivo Studies In_Vitro_Characterization->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Hypertension, Ischemia) In_Vivo_Studies->Efficacy_Models

The downstream consequences of KATP channel activation in different tissues are depicted below.

Downstream_Effects KATP_Activation KATP Channel Activation (by this compound) Pancreatic_Beta_Cell Pancreatic β-Cell (Kir6.2/SUR1) KATP_Activation->Pancreatic_Beta_Cell Vascular_Smooth_Muscle Vascular Smooth Muscle (Kir6.1/SUR2B) KATP_Activation->Vascular_Smooth_Muscle Cardiac_Myocyte Cardiac Myocyte (Kir6.2/SUR2A) KATP_Activation->Cardiac_Myocyte Hyperpolarization1 Hyperpolarization Pancreatic_Beta_Cell->Hyperpolarization1 Hyperpolarization2 Hyperpolarization Vascular_Smooth_Muscle->Hyperpolarization2 Hyperpolarization3 Hyperpolarization Cardiac_Myocyte->Hyperpolarization3 Reduced_Insulin_Secretion Reduced Insulin Secretion Hyperpolarization1->Reduced_Insulin_Secretion Vasodilation Vasodilation Hyperpolarization2->Vasodilation Cardioprotection Cardioprotection (during ischemia) Hyperpolarization3->Cardioprotection

Conclusion

This compound is a potent KATP channel opener with potential therapeutic applications in conditions where cellular hyperpolarization is beneficial. While specific data on this compound is scarce, its pharmacological profile can be inferred from its mechanism of action and the well-established pharmacology of its drug class. Further research is required to fully elucidate its selectivity for different KATP channel isoforms, its detailed pharmacokinetics and pharmacodynamics, and its efficacy in relevant disease models. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the pharmacological profile of this compound.

References

Early In Vitro Profile of the Adenosine A₂A Receptor Antagonist ZM226600: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vitro studies for a compound designated "ZM226600". This guide, therefore, presents a comprehensive overview of the early in vitro evaluation of a closely related and extensively characterized selective adenosine A₂A receptor antagonist, ZM241385 . The data and methodologies provided are representative of the standard in vitro characterization for a compound of this class and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.

Core Compound Profile: ZM241385

ZM241385 is a potent, high-affinity, and selective non-xanthine antagonist of the adenosine A₂A receptor.[1] Its in vitro profile has been thoroughly investigated to establish its binding characteristics and functional effects on intracellular signaling pathways.

Data Presentation

The following tables summarize the quantitative data from key in vitro studies on ZM241385.

Table 1: Radioligand Binding Affinity of ZM241385 for the Human Adenosine A₂A Receptor

RadioligandCell Line/TissueKᵢ (nM)Reference
[³H]ZM241385HEK293 cells expressing hA₂AAR0.4 ± 0.03[2]
[³H]CGS21680Rat Striatum Membranes0.14 (Kd)[3]
[³H]NECARat Phaeochromocytoma Cell Membranes~0.3 (pIC₅₀ = 9.52)[4][5]

Table 2: Selectivity Profile of ZM241385 at Human Adenosine Receptor Subtypes

Receptor SubtypeRadioligandCell Line/TissueKᵢ (nM) or pIC₅₀Selectivity (fold vs. A₂A)Reference
A₂A [³H]ZM241385 HEK293-hA₂AAR 0.4 - [2]
A₁[³H]R-PIARat Cerebral Cortex Membranes~2042 (pIC₅₀ = 5.69)~5105[5]
A₂BFunctional AssayGuinea-pig Aorta~87 (pA₂ = 7.06)~218[5]
A₃[¹²⁵I]AB-MECACHO-rat A₃R~151,356 (pIC₅₀ = 3.82)~378,390[5]

Table 3: Functional Antagonism of ZM241385 in cAMP Assays

AgonistCell LineAssay TypeIC₅₀ (nM)Reference
CGS21680HEK293-hA₂AARcAMP accumulation~0.7 (IC₅₀)[6]
AdenosineAstrocytescAMP transients- (Complete Blockade)[7]

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human adenosine A₂A receptor.

  • Radioligand: [³H]ZM241385.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A₂A receptor agonist, such as CGS21680 (100 µM).[2]

  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂ and 0.1% CHAPS.[2]

  • Test Compound: ZM241385 or other compounds of interest at various concentrations.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Prepare a suspension of cell membranes (e.g., 20 µg of protein per well) in the assay buffer.[2]

  • In a 96-well plate, add the membrane suspension, the test compound at various concentrations, and the radioligand (e.g., 5.5 nM [³H]ZM241385).[2]

  • For determining non-specific binding, a separate set of wells should contain the membrane suspension, radioligand, and the non-specific binding control instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[2]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by an A₂A receptor agonist.

Materials:

  • Cell Line: HEK293 cells stably expressing the human adenosine A₂A receptor.

  • Agonist: A selective A₂A receptor agonist, such as CGS21680.

  • Test Compound: ZM241385 or other potential antagonists.

  • Phosphodiesterase Inhibitors: To prevent the degradation of cAMP (e.g., cilostamide and rolipram).[2]

  • Adenosine Deaminase (ADA): To remove any endogenous adenosine.[2]

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., LANCE cAMP 384 kit).[2]

Procedure:

  • Seed the HEK293-hA₂AAR cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound (antagonist) for a defined period (e.g., 15-45 minutes) at 37°C.[2][8]

  • Add the A₂A receptor agonist (e.g., CGS21680) to stimulate cAMP production. The incubation should also contain phosphodiesterase inhibitors and adenosine deaminase.[2]

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the antagonist concentration in the presence of a fixed concentration of the agonist.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A₂A Receptor Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Inhibits Gs Gαs A2AR->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Adenosine A₂A Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare A₂A Receptor Membrane Suspension Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Radioligand Binding Assay Workflow.

cAMP_Functional_Assay_Workflow Start Start: Cell Seeding Cell_Culture Culture HEK293-A₂AAR Cells in 96-well Plates Start->Cell_Culture Antagonist_Incubation Pre-incubate Cells with Test Antagonist (this compound) Cell_Culture->Antagonist_Incubation Agonist_Stimulation Stimulate with A₂A Agonist (e.g., CGS21680) Antagonist_Incubation->Agonist_Stimulation Cell_Lysis Lyse Cells to Release Intracellular cAMP Agonist_Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP Concentration using Detection Kit Cell_Lysis->cAMP_Measurement Analysis Data Analysis: Determine IC₅₀ cAMP_Measurement->Analysis End End: Quantify Functional Antagonism Analysis->End

Caption: cAMP Functional Assay Workflow.

References

The Discovery and Development of ZM226600 (ZD6169): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of ZM226600, also known as ZD6169, a potent ATP-sensitive potassium (K-ATP) channel opener developed by Zeneca Pharmaceuticals. This compound, chemically identified as (S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionamide, was investigated for its potential therapeutic application in treating overactive bladder (OAB). This document details the compound's mechanism of action, key quantitative pharmacological data, and the experimental protocols utilized in its preclinical evaluation. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its development.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. A key therapeutic strategy for OAB involves the relaxation of the bladder detrusor smooth muscle. ATP-sensitive potassium (K-ATP) channels are crucial in coupling cellular metabolism to membrane excitability. The opening of these channels leads to potassium efflux, membrane hyperpolarization, and subsequent relaxation of smooth muscle cells. This compound (ZD6169) was developed as a selective opener of these channels with the aim of providing a targeted therapy for OAB with a favorable side-effect profile.

Mechanism of Action

This compound is a potent activator of ATP-sensitive potassium (K-ATP) channels[1][2][3][4]. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits[5]. In smooth muscle, such as the bladder detrusor, the predominant subtype is thought to be composed of Kir6.1 and/or Kir6.2 subunits associated with SUR2B.

The activation of K-ATP channels by this compound leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to the relaxation of the detrusor smooth muscle. This targeted action on the bladder was a key focus of its development, aiming for uroselectivity over cardiovascular effects. Notably, the effects of this compound can be competitively antagonized by the K-ATP channel blocker glibenclamide, confirming its mechanism of action[1][2]. Interestingly, at higher concentrations (≥30 μM), this compound has been observed to have a dual effect, causing a transient hyperpolarization followed by depolarization, and can inhibit the activity of K-ATP channels activated by other openers like levcromakalim[6][7].

KATP_Channel_Activation_by_this compound cluster_membrane Cell Membrane KATP_Channel K-ATP Channel (Kir6.x/SURx) K_Efflux K⁺ Efflux KATP_Channel->K_Efflux Promotes Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates This compound This compound This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Ca_Channel Inhibits opening Relaxation Detrusor Muscle Relaxation Ca_Influx->Relaxation Inhibition leads to K_Efflux->Hyperpolarization Leads to Cystometry_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheter_Implantation Implant Bladder Catheter Anesthesia->Catheter_Implantation Recovery Allow Recovery Catheter_Implantation->Recovery Metabolic_Cage Place Rat in Metabolic Cage Recovery->Metabolic_Cage Connect_Equipment Connect Catheter to Transducer and Pump Metabolic_Cage->Connect_Equipment Saline_Infusion Infuse Saline Connect_Equipment->Saline_Infusion Record_Pressure Record Intravesical Pressure Saline_Infusion->Record_Pressure Administer_Drug Administer this compound or Vehicle (Oral) Record_Pressure->Administer_Drug Analyze_Frequency Analyze Micturition Frequency Administer_Drug->Analyze_Frequency Calculate_ED50 Calculate ED₅₀ Analyze_Frequency->Calculate_ED50

References

ZM226600: A Technical Guide to its High Selectivity for the CCK-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholecystokinin (CCK) receptor antagonist, ZM226600 (also known as YM022). The focus of this document is to detail its remarkable selectivity for the CCK-B receptor over the CCK-A receptor, presenting key quantitative data, the experimental protocols used to derive this data, and visualizations of the relevant biological pathways and experimental workflows.

Core Data: Receptor Binding Affinity of this compound

The selectivity of this compound is quantified by its differential binding affinity to the two main cholecystokinin receptor subtypes: CCK-A and CCK-B. The following tables summarize the key binding affinity values (Ki) and half-maximal inhibitory concentrations (IC50) derived from radioligand binding assays.

Parameter CCK-B Receptor CCK-A Receptor Selectivity Ratio (CCK-A Ki / CCK-B Ki)
Ki (Inhibition Constant) 68 pM[1]63 nM[1]~926-fold
Parameter CCK-B Receptor CCK-A Receptor Selectivity Ratio (CCK-A IC50 / CCK-B IC50)
IC50 (Half-maximal Inhibitory Concentration) 0.73 nM[1][2]136 nM[1][2]~186-fold[1]

Note: Ki and IC50 values are measures of binding affinity and potency, respectively. A lower value indicates a higher affinity/potency. The selectivity ratio highlights the compound's preference for the CCK-B receptor.

Experimental Protocols: Determining Receptor Selectivity

The quantitative data presented above is primarily determined through competitive radioligand binding assays. This section outlines the typical methodology employed in these experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and inhibitory potency (IC50) of a test compound (this compound) for a specific receptor (CCK-A or CCK-B) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Homogenates of cells or tissues known to express the target receptor (e.g., cell lines transfected with the human CCK-A or CCK-B receptor gene).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [125I]CCK-8).

  • Test Compound: this compound (unlabeled).

  • Assay Buffer: A buffer solution that maintains the stability and function of the receptors and ligands.

  • Filtration Apparatus: To separate receptor-bound radioligand from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the receptor-bound radioligand.

Procedure:

  • Membrane Preparation: The receptor-expressing cells or tissues are homogenized and centrifuged to isolate the cell membranes containing the receptors. The membranes are then resuspended in the assay buffer.

  • Assay Setup: A series of tubes or wells are prepared, each containing:

    • A fixed concentration of the receptor preparation.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound (this compound).

    • Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand specifically bound at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the CCK receptors and the general workflow of a competitive radioligand binding assay.

CCK_Signaling_Pathways cluster_CCKA CCK-A Receptor Signaling cluster_CCKB CCK-B Receptor Signaling CCK_A CCK (sulfated) CCKAR CCK-A Receptor CCK_A->CCKAR Gq_A Gαq CCKAR->Gq_A PLC_A Phospholipase C (PLC) Gq_A->PLC_A PIP2_A PIP2 PLC_A->PIP2_A hydrolyzes IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A Ca_A Ca²⁺ Release IP3_A->Ca_A PKC_A Protein Kinase C (PKC) DAG_A->PKC_A Cellular_Response_A Cellular Response (e.g., Enzyme Secretion) Ca_A->Cellular_Response_A PKC_A->Cellular_Response_A CCK_B CCK / Gastrin CCKBR CCK-B Receptor CCK_B->CCKBR Gq_B Gαq CCKBR->Gq_B PLC_B Phospholipase C (PLC) Gq_B->PLC_B PIP2_B PIP2 PLC_B->PIP2_B hydrolyzes IP3_B IP3 PIP2_B->IP3_B DAG_B DAG PIP2_B->DAG_B Ca_B Ca²⁺ Release IP3_B->Ca_B PKC_B Protein Kinase C (PKC) DAG_B->PKC_B Cellular_Response_B Cellular Response (e.g., Acid Secretion) Ca_B->Cellular_Response_B PKC_B->Cellular_Response_B

Caption: CCK-A and CCK-B Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow start Start receptor_prep Receptor Membrane Preparation start->receptor_prep assay_setup Assay Setup: Receptor + Radioligand + Varying [this compound] receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

An In-depth Technical Guide on the Role of CCK2 Receptor Antagonism in Gastrin-Stimulated Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Originally Requested Compound: Initial research indicates that the compound ZM226600 is primarily classified as a KATP channel opener. There is no substantial scientific literature identifying it as a cholecystokinin-2 (CCK2) receptor antagonist or linking it to the direct inhibition of gastrin-stimulated acid secretion. Given this discrepancy, this guide will focus on a well-characterized, potent, and selective CCK2 receptor antagonist, YF476 (Netazepide) , to fulfill the core requirements of the user's request for an in-depth technical guide on the antagonism of gastrin-stimulated acid secretion. This will provide a relevant and accurate overview of the intended topic.

Introduction: The Gastrin-Acid Axis and the Role of the CCK2 Receptor

Gastric acid secretion is a fundamental physiological process for digestion and defense against pathogens. This process is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals. A key regulator is the peptide hormone gastrin, which is released from G cells in the gastric antrum in response to food intake.[1] Gastrin exerts its primary effects on gastric acid secretion through the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[2]

Gastrin stimulates acid secretion through two principal pathways:

  • Indirect Pathway: Gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells in the oxyntic mucosa.[3] This binding triggers a signaling cascade that leads to the release of histamine.[4] Histamine then acts as a paracrine mediator, binding to H2 receptors on adjacent parietal cells, the primary acid-secreting cells of the stomach. The activation of H2 receptors stimulates the H+/K+-ATPase (proton pump), leading to the secretion of hydrochloric acid into the gastric lumen.[4]

  • Direct Pathway: Gastrin can also directly stimulate parietal cells by binding to CCK2 receptors expressed on their surface, although the indirect pathway via histamine release from ECL cells is considered the predominant mechanism for gastrin-stimulated acid secretion.[2]

Given the central role of the CCK2 receptor in mediating gastrin's effects, it has been a prime target for the development of antagonists to control gastric acid secretion in conditions such as peptic ulcer disease and Zollinger-Ellison syndrome.[5]

YF476 (Netazepide): A Potent and Selective CCK2 Receptor Antagonist

YF476, also known as Netazepide, is a benzodiazepine derivative that has been extensively studied as a potent and highly selective antagonist of the CCK2 receptor.[6][7] Its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor make it a valuable pharmacological tool for investigating the physiological roles of gastrin and a potential therapeutic agent for acid-related disorders.[8]

Chemical Structure

The chemical structure of YF476 is (R)-1-[2,3-dihydro-1-(2'-methyl-2'-propenyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea.

Mechanism of Action of YF476 in Inhibiting Gastrin-Stimulated Acid Secretion

YF476 acts as a competitive antagonist at the CCK2 receptor.[9] By binding to the receptor, it prevents gastrin from binding and initiating the downstream signaling events that lead to acid secretion. This inhibition occurs at the level of both the ECL cells and the parietal cells, effectively blocking both the indirect and direct pathways of gastrin stimulation.

The primary mechanism by which YF476 inhibits gastrin-stimulated acid secretion is by blocking the gastrin-induced release of histamine from ECL cells.[3] This is a critical step in the dominant indirect pathway. By preventing histamine release, YF476 effectively decouples gastrin stimulation from parietal cell activation.

Quantitative Data on the Efficacy of YF476 and Other CCK2 Receptor Antagonists

The potency and selectivity of YF476 and other notable CCK2 receptor antagonists have been quantified in various in vitro and in vivo studies.

CompoundReceptorAssay TypeSpeciesIC50 / Ki (nM)Reference
YF476 (Netazepide) CCK2 (brain)Radioligand BindingRat0.068 (Ki)[6]
CCK2 (cloned)Radioligand BindingCanine0.62 (Ki)[6]
CCK2 (cloned)Radioligand BindingHuman0.19 (Ki)[6]
CCK1 (pancreas)Radioligand BindingRat280 (Ki)[6]
L-365,260 CCK2 (brain)Radioligand BindingGuinea Pig2.0 (Ki)[10]
CCK1 (pancreas)Radioligand BindingGuinea Pig100 (Ki)[10]
CompoundStimulantAnimal ModelRoute of AdministrationED50 (µmol/kg)Reference
YF476 (Netazepide) PentagastrinAnesthetized RatsIntravenous0.0086[6]
PentagastrinHeidenhain Pouch DogsIntravenous0.018[6]
PentagastrinHeidenhain Pouch DogsOral0.020[6]
Peptone MealGastric Fistula DogsOral0.11[7]
L-365,260 PentagastrinPylorus-Ligated RatsIntravenous-[11]

Experimental Protocols

In Vitro Radioligand Binding Assay for CCK2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., YF476) for the CCK2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the CCK2 receptor (e.g., rat brain cortex, cloned human CCK2 receptor-expressing cells). The tissue is homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the CCK2 receptor (e.g., [125I]CCK-8) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6]

In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

Objective: To evaluate the in vivo efficacy of a CCK2 receptor antagonist in inhibiting gastrin-stimulated acid secretion.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. They are then anesthetized (e.g., with urethane).

  • Surgical Procedure: A tracheotomy is performed to ensure a clear airway. The stomach is exposed, and a double-lumen cannula is inserted into the forestomach and secured. The stomach is perfused with saline at a constant rate.

  • Basal Acid Secretion: The gastric perfusate is collected at regular intervals (e.g., every 15 minutes) to measure basal acid output. The acidity is determined by titration with NaOH to a pH of 7.0.

  • Pentagastrin Stimulation: A continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is started to stimulate acid secretion.

  • Antagonist Administration: Once a stable plateau of acid secretion is achieved, the test compound (e.g., YF476) or vehicle is administered intravenously or orally.

  • Measurement of Inhibited Acid Secretion: Gastric perfusate collection continues at regular intervals to measure the effect of the antagonist on acid output.

  • Data Analysis: The percentage inhibition of pentagastrin-stimulated acid secretion is calculated for each dose of the antagonist, and the ED50 (the dose that produces 50% of the maximal inhibition) is determined.[6]

Signaling Pathways and Visualization

Gastrin-Stimulated Signaling Pathways in ECL and Parietal Cells

Gastrin binding to the CCK2 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). In ECL cells, this signaling cascade culminates in the exocytosis of histamine-containing vesicles. In parietal cells, the increase in intracellular Ca2+ contributes to the stimulation of the H+/K+-ATPase.

Histamine, released from ECL cells, binds to H2 receptors on parietal cells, which are Gs-protein coupled. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA phosphorylation of various substrates is a key step in the translocation and activation of the H+/K+-ATPase.

Gastrin_Signaling_Pathway cluster_G_Cell G Cell cluster_ECL_Cell ECL Cell cluster_Parietal_Cell Parietal Cell G_Cell G Cell Gastrin Gastrin G_Cell->Gastrin releases CCK2R_ECL CCK2 Receptor Gq_ECL Gq CCK2R_ECL->Gq_ECL activates PLC_ECL PLC Gq_ECL->PLC_ECL activates PIP2_ECL PIP2 PLC_ECL->PIP2_ECL hydrolyzes IP3_ECL IP3 PIP2_ECL->IP3_ECL DAG_ECL DAG PIP2_ECL->DAG_ECL Ca_ECL Ca²⁺↑ IP3_ECL->Ca_ECL releases PKC_ECL PKC DAG_ECL->PKC_ECL activates Ca_ECL->PKC_ECL activates Histamine_Vesicle Histamine Vesicles PKC_ECL->Histamine_Vesicle promotes exocytosis Histamine Histamine Histamine_Vesicle->Histamine releases CCK2R_Parietal CCK2 Receptor Gq_Parietal Gq CCK2R_Parietal->Gq_Parietal activates PLC_Parietal PLC Gq_Parietal->PLC_Parietal activates IP3_Parietal IP3 PLC_Parietal->IP3_Parietal produces Ca_Parietal Ca²⁺↑ IP3_Parietal->Ca_Parietal releases Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Ca_Parietal->Proton_Pump stimulates H2R H2 Receptor Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP↑ AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Proton_Pump activates Acid HCl (Acid) Proton_Pump->Acid secretes Gastrin->CCK2R_ECL binds Gastrin->CCK2R_Parietal binds Histamine->H2R binds YF476 YF476 (Netazepide) YF476->CCK2R_ECL blocks YF476->CCK2R_Parietal blocks

Caption: Gastrin signaling and YF476 inhibition.

Experimental Workflow for Evaluating a CCK2 Receptor Antagonist

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (CCK2 & CCK1 Receptors) Determine_Affinity Determine IC₅₀ and Ki (Affinity & Selectivity) Binding_Assay->Determine_Affinity Animal_Model Animal Model Preparation (e.g., Anesthetized Rat with Gastric Perfusion) Stimulation Gastrin/Pentagastrin Stimulation of Acid Secretion Animal_Model->Stimulation Antagonist_Admin Administer YF476 (Intravenous or Oral) Stimulation->Antagonist_Admin Measure_Acid Measure Gastric Acid Output Antagonist_Admin->Measure_Acid Determine_Efficacy Determine ED₅₀ (In Vivo Potency) Measure_Acid->Determine_Efficacy

Caption: Workflow for CCK2 antagonist evaluation.

Conclusion

CCK2 receptor antagonists, exemplified by the potent and selective compound YF476 (Netazepide), represent a targeted approach to inhibiting gastrin-stimulated gastric acid secretion. By competitively blocking the CCK2 receptor on both ECL and parietal cells, these antagonists effectively uncouple the primary hormonal stimulus for acid release. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of such compounds. Further research and clinical development of CCK2 receptor antagonists may offer valuable therapeutic options for the management of acid-related gastrointestinal disorders.

References

Preliminary Research on Novel Anxiolytic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of novel anxiolytic agents is a complex process that relies heavily on robust preclinical research to identify and validate promising candidates. While the specific compound ZM226600 could not be found in publicly available scientific literature, this guide provides a comprehensive overview of the preliminary research framework applied to novel anxiolytic drug discovery. It details the common molecular targets, methodologies for key experiments, and the presentation of quantitative data, serving as a technical guide for professionals in the field.

Key Pharmacological Targets in Anxiety

The neurobiology of anxiety is intricate, involving multiple neurotransmitter systems. The primary targets for anxiolytic drugs include:

  • GABAergic System: The gamma-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is a major inhibitory neurotransmitter system in the central nervous system. Benzodiazepines, a common class of anxiolytics, act as positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition.

  • Serotonergic System: The serotonin system plays a crucial role in mood and anxiety regulation. Selective serotonin reuptake inhibitors (SSRIs) and agonists/antagonists of specific serotonin receptors (e.g., 5-HT1A, 5-HT2C) are effective in treating anxiety disorders.

  • Glutamatergic System: As the primary excitatory neurotransmitter system, glutamate is involved in the fear and anxiety response. Modulators of NMDA and AMPA receptors are being investigated for their anxiolytic potential.

  • Other Novel Targets: Research is ongoing into other potential targets, including the endocannabinoid system, neuropeptide systems (e.g., neuropeptide Y), and voltage-gated ion channels.

Quantitative Data in Anxiolytic Research

The initial characterization of a novel compound involves quantifying its interaction with its molecular target and its functional effect. This data is crucial for comparing the potency and efficacy of different compounds.

Table 1: Representative Pharmacological Data for Novel Anxiolytic Candidates

Compound IDTargetBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Efficacy (% of Max Response)
Cpd-A01 GABA-A α215.2Electrophysiology (Patch Clamp)45.8 (EC50)85
Cpd-B02 5-HT1A Receptor5.8cAMP Assay12.5 (IC50)95 (agonist)
Cpd-C03 NMDA Receptor32.1Calcium Imaging78.2 (IC50)60 (antagonist)

Experimental Protocols for Preclinical Anxiety Models

Animal models are essential for evaluating the behavioral effects of potential anxiolytic drugs.[1][2] Below are detailed protocols for commonly used rodent models of anxiety.

Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Adult mice or rats are commonly used.

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • They are allowed to explore the maze for a 5-minute period.

    • Behavior is recorded by a video camera mounted above the maze.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the conflict between the innate drive to explore a novel environment and the aversion to an open, brightly lit space.

Methodology:

  • Apparatus: A square arena with high walls, often made of a non-reflective material. The arena is typically illuminated from above.

  • Animals: Adult mice or rats.

  • Procedure:

    • Each animal is placed in the center of the arena.

    • Behavior is recorded for a 5-10 minute session.

  • Parameters Measured:

    • Time spent in the center of the arena versus the periphery.

    • Number of entries into the center zone.

    • Total distance moved.

    • Rearing frequency.

    • Grooming behavior.

Light-Dark Box Test

This test is based on the conflict between the tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

Methodology:

  • Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Animals: Adult mice are frequently used.

  • Procedure:

    • Mice are placed in the light compartment and allowed to move freely between the two compartments for a 10-minute session.

    • An automated system or video tracking is used to record their activity.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Total locomotor activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the research.

G cluster_0 GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Ion Cl- Ion Influx GABA_A_Receptor->Chloride_Ion opens channel Novel_Anxiolytic Novel Anxiolytic (e.g., this compound) Novel_Anxiolytic->GABA_A_Receptor potentiates Hyperpolarization Neuronal Hyperpolarization Chloride_Ion->Hyperpolarization causes Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis leads to G cluster_1 Preclinical Workflow for a Novel Anxiolytic Candidate Compound_Synthesis Compound Synthesis & Library Screening In_Vitro_Assays In Vitro Assays (Binding & Functional) Compound_Synthesis->In_Vitro_Assays ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro_Assays->ADMET_Profiling Rodent_Behavioral_Models Rodent Behavioral Models (EPM, OFT, Light-Dark Box) ADMET_Profiling->Rodent_Behavioral_Models Data_Analysis Data Analysis & Candidate Selection Rodent_Behavioral_Models->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Assays Iterative Process

References

Methodological & Application

Application Notes and Protocols for the In Vivo Study of ZM336372, a Paradoxical Raf-1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for the experimental protocol of "ZM226600" did not yield any specific information, suggesting a possible typographical error or that it is an internal or less-documented compound. However, extensive data is available for the similarly named compound, ZM336372 , a known modulator of the Raf-1 signaling pathway. This document will, therefore, provide a detailed in vivo experimental protocol for ZM336372, which can serve as a comprehensive template for researchers and drug development professionals working with similar kinase-modulating agents.

Introduction

ZM336372 is a small molecule that was initially developed as a c-Raf inhibitor.[1] Paradoxically, subsequent studies revealed that it acts as a potent activator of c-Raf in cellular systems, leading to the activation of the downstream MEK/ERK signaling cascade.[2][3] This activation has been shown to induce growth inhibition, suppress hormone production in neuroendocrine tumor cells, and up-regulate cell cycle inhibitors.[4][5] These findings suggest a potential therapeutic application for ZM336372 in cancers that are sensitive to the activation of this pathway, such as certain neuroendocrine and hepatocellular carcinomas.[4]

These application notes provide a detailed protocol for evaluating the in vivo efficacy of ZM336372 in a mouse xenograft model, a standard preclinical model for cancer drug development.

Data Presentation

ParameterCell LineValueReference
IC50 (c-Raf inhibition) In vitro assay70 nM[1]
Growth Inhibition Neuroendocrine Tumor CellsSignificant at 100 µM[2]
Growth Inhibition Hepatocellular Carcinoma (HepG2)Dose-dependent[4]
ERK1/2 Phosphorylation Pheochromocytoma (PC-12) CellsIncreased with dose[5]
GSK-3β Inactivation Neuroendocrine Neoplasm CellsObserved[6]

Signaling Pathway

The primary mechanism of action of ZM336372 is the activation of the Raf-1 signaling pathway. The diagram below illustrates this cascade.

Raf_Signaling_Pathway cluster_input Upstream Signals cluster_pathway ZM336372-Modulated Pathway cluster_output Cellular Response Growth_Factors Growth Factors Ras Ras-GTP Growth_Factors->Ras Activates Raf1 Raf-1 Ras->Raf1 Recruits & Activates ZM336372 ZM336372 ZM336372->Raf1 Paradoxically Activates MEK MEK1/2 Raf1->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Proliferation_Inhibition Proliferation Inhibition ERK->Proliferation_Inhibition Apoptosis_Induction Apoptosis Induction ERK->Apoptosis_Induction Hormone_Suppression Hormone Suppression ERK->Hormone_Suppression

Caption: ZM336372 paradoxically activates Raf-1, leading to downstream signaling and cellular responses.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line responsive to Raf-1 pathway activation (e.g., BON carcinoid cells or HepG2 hepatocellular carcinoma cells).

Materials:

  • Human cancer cell line (e.g., BON or HepG2)

  • 6-8 week old female athymic nude mice

  • Sterile Phosphate Buffered Saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Sterile syringes and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count to determine viability (should be >95%).

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

Formulation and Administration of ZM336372

This protocol provides a method for formulating ZM336372 for intraperitoneal injection, a common route for in vivo studies of small molecules.

Materials:

  • ZM336372 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • For 10 mL of vehicle: mix 0.5 mL DMSO, 4.0 mL PEG300, 0.5 mL Tween 80, and 5.0 mL sterile water.

  • ZM336372 Formulation:

    • Weigh the required amount of ZM336372 to achieve the desired final concentration (e.g., 5 mg/mL).

    • First, dissolve the ZM336372 powder in the DMSO component of the vehicle.

    • Gradually add the PEG300, Tween 80, and sterile water while vortexing to ensure complete dissolution.

  • Administration:

    • Administer the formulated ZM336372 or vehicle control to the mice via intraperitoneal (IP) injection.

    • The dosing volume should be calculated based on the weight of each mouse (e.g., 10 mL/kg).

    • A suggested starting dose, based on in vitro potency and general practice, could be in the range of 10-50 mg/kg, administered daily or every other day. A dose-finding study is recommended.

In Vivo Efficacy Study Workflow

The following diagram outlines the workflow for a typical in vivo efficacy study of ZM336372.

InVivo_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., BON, HepG2) Start->Cell_Culture Tumor_Implantation 2. Tumor Implantation (Subcutaneous Xenograft) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers, ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice (Treatment vs. Vehicle) Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., ZM336372, IP injection) Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor size limit, time) Monitoring->Endpoint Analysis 8. Tissue Collection & Analysis (Tumor, Blood, Organs) Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft study of ZM336372.

Endpoint Analysis

Procedures:

  • Euthanasia and Tissue Collection: Euthanize mice according to institutional guidelines. Collect tumors, blood, and major organs.

  • Tumor Analysis:

    • Weigh the excised tumors.

    • Divide the tumor tissue for various analyses:

      • Western Blot: Prepare tumor lysates to analyze the phosphorylation status of Raf-1, MEK, and ERK to confirm target engagement.

      • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

  • Toxicity Assessment:

    • Monitor mouse body weight throughout the study (a significant drop may indicate toxicity).

    • Perform histological analysis of major organs (e.g., liver, kidney, spleen) to assess for any treatment-related toxicities.

  • Data Analysis:

    • Compare tumor growth rates and final tumor weights between the treatment and vehicle control groups using appropriate statistical methods (e.g., t-test or ANOVA).

    • Analyze the results from Western blot and IHC to correlate tumor growth inhibition with the modulation of the Raf-1 signaling pathway.

Conclusion

This document provides a foundational protocol for the in vivo evaluation of ZM336372. Researchers should adapt these guidelines based on their specific cancer model and experimental goals. It is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dosing regimen before embarking on a full-scale efficacy study. The paradoxical activation of the Raf-1 pathway by ZM336372 presents a unique therapeutic opportunity, and rigorous in vivo testing is a critical step in exploring its clinical potential.

References

Dissolving ZM226600 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM226600 is a potent ATP-sensitive potassium (KATP) channel opener with an EC50 of 0.5 µM.[1] It is a valuable tool for studying the physiological roles of KATP channels in various cell types. Proper dissolution and application of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation of this compound solutions and guidelines for their use in cell culture.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 373.35 g/mol MedChemExpress
Formula C₁₆H₁₄F₃NO₄SMedChemExpress
Solubility Soluble to 100 mM in DMSOR&D Systems
EC₅₀ 500 nMMedChemExpress[1]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.001 L * 373.35 g/mol * 1000 mg/g = 37.335 mg For a smaller volume, adjust accordingly (e.g., for 1 mL of 100 mM stock, weigh out 37.335 mg).

  • Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.

  • Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of this compound Working Solution

Materials:

  • This compound stock solution (100 mM in DMSO)

  • Pre-warmed, sterile cell culture medium appropriate for your cell type

  • Sterile tubes

Protocol:

  • Thaw the stock solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentration. For example, to prepare a 1 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution.

    • Example: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing to prevent damage to media components.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. The stability of this compound in aqueous cell culture media over long periods has not been extensively documented, so fresh preparation is recommended.

Important Considerations:

  • DMSO Concentration: When preparing the working solution, ensure that the final concentration of DMSO in the cell culture medium is not toxic to your cells. Typically, DMSO concentrations below 0.5% (v/v) are well-tolerated by most cell lines.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A typical starting concentration is 1 µM, as this has been shown to inhibit bladder spontaneous activity.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is an opener of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. KATP channels link the metabolic state of a cell to its electrical activity. High levels of intracellular ATP close the channel, while a decrease in the ATP/ADP ratio leads to channel opening. This compound acts by binding to the SUR subunit, which induces a conformational change that favors the open state of the Kir6.x pore, leading to potassium ion efflux and cell membrane hyperpolarization.

ZM226600_Signaling_Pathway cluster_cell Cell Membrane KATP KATP Channel (Kir6.x/SUR) K_ion K+ KATP->K_ion Efflux ZM This compound ZM->KATP Binds to SUR subunit ATP Intracellular ATP ATP->KATP Inhibits Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization

Caption: Mechanism of this compound action on the KATP channel.

Experimental Workflow for Cell Treatment

The following diagram outlines a typical workflow for treating cells with this compound.

ZM226600_Workflow start Start prep_stock Prepare 100 mM This compound Stock in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Working Solution in Cell Culture Medium store_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells assay Perform Cellular Assay treat_cells->assay end End assay->end

Caption: Experimental workflow for this compound cell treatment.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding the recommended dosage of ZM226600 for rat studies is available in the public domain as of December 2025. The following application notes and protocols provide a general framework for determining the appropriate dosage of a novel investigational compound in a research setting.

Application Notes

The initial step in evaluating a novel compound, such as the hypothetical this compound, in an in vivo model like the Sprague-Dawley rat, is to establish a safe and effective dose range. This is typically achieved through a dose-ranging or maximum tolerated dose (MTD) study. The primary objectives of such a study are to identify a dose that elicits the desired pharmacological effect without causing significant toxicity.

Key considerations for designing a dose-finding study include the compound's mechanism of action, its pharmacokinetic and pharmacodynamic profiles, and the specific research question. The choice of vehicle, route of administration, and dosing frequency are critical parameters that must be optimized. For orally administered compounds, carboxymethylcellulose is a common vehicle.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol

This protocol outlines a general procedure for determining the MTD of a novel compound in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Equal numbers of male and female animals

  • Number of animals: 3-5 animals per group

2. Materials:

  • Novel compound (e.g., this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

  • Animal balance

  • Standard laboratory animal diet and water

3. Experimental Procedure:

  • Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the study.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control and multiple dose levels of the test compound).

  • Dose Preparation: Prepare fresh dosing solutions of the compound in the chosen vehicle on each day of administration.

  • Administration: Administer the compound or vehicle once daily via oral gavage for a predetermined period (e.g., 5-14 days).[1]

  • Clinical Observations: Observe the animals for any signs of toxicity, morbidity, or mortality at least twice daily.

  • Body Weight and Food Consumption: Record the body weight of each animal daily.[1] Monitor and record food consumption for each cage daily.[1]

  • Terminal Procedures: At the end of the treatment period, euthanize the animals.

  • Sample Collection: Collect blood samples for hematology and serum biochemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination.[1]

Data Presentation

The quantitative data from the MTD study should be summarized in a clear and structured table for easy comparison between dose groups.

Dose Group (mg/kg/day)Mean Body Weight Change (g)Mean Daily Food Consumption (g)Key Hematology FindingsKey Serum Biochemistry FindingsGross Pathology Observations
Vehicle Control
Low Dose
Mid Dose
High Dose

Visualizations

Experimental Workflow for a Maximum Tolerated Dose (MTD) Study

MTD_Workflow start Start: Acclimatization grouping Randomly Assign to Dose Groups start->grouping dosing Daily Dosing (e.g., Oral Gavage) grouping->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight - Food Consumption dosing->monitoring Repeat for study duration monitoring->dosing termination End of Study: Euthanasia monitoring->termination analysis Data Analysis: - Hematology - Biochemistry - Histopathology termination->analysis end Determine MTD analysis->end

Caption: Workflow for a typical Maximum Tolerated Dose study in rats.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound This compound->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Response Cellular Response TranscriptionFactor->Response

References

Application Notes and Protocols for ZM226600 in Isolated Vagus Nerve Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM226600 is a potent ATP-sensitive potassium (K-ATP) channel opener. K-ATP channels are crucial in linking the metabolic state of a cell to its electrical excitability. In the nervous system, the opening of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability and can inhibit the firing of action potentials and neurotransmitter release. These characteristics make this compound a valuable tool for investigating the role of K-ATP channels in modulating the activity of the vagus nerve, a key component of the autonomic nervous system that regulates a wide array of physiological functions.

These application notes provide a comprehensive guide for utilizing this compound in ex vivo isolated vagus nerve preparations, including its mechanism of action, expected physiological effects, and detailed experimental protocols for electrophysiological recordings.

Mechanism of Action

The primary mechanism of action of this compound is the activation of K-ATP channels. In the context of the vagus nerve, this leads to the following signaling pathway:

This compound This compound KATP ATP-Sensitive K+ Channel This compound->KATP Activates K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability AP_Firing Reduced Action Potential Firing Excitability->AP_Firing

Figure 1: Signaling pathway of this compound in a neuron.

Quantitative Data

While specific quantitative data for this compound on isolated vagus nerve preparations is limited in publicly available literature, data from other tissues and related K-ATP channel openers can provide a starting point for experimental design.

ParameterValueSpecies/TissueCompoundReference
EC50 0.5 µMGuinea Pig Bladder Detrusor MuscleThis compoundN/A
Effective Concentration > 30 µMGuinea-Pig Papillary MusclePinacidil[1]
Effective Concentration > 30 µMRabbit Sino-atrial NodePinacidil[1]
Effective Concentration 100 µM & 400 µMImmature Rat Entorhinal Cortex NeuronsDiazoxideN/A
Effective Concentration 10 µMRat Neuronal CulturesCromakalim[2]

Note: The effective concentration of this compound on vagus nerve preparations may differ from the values listed above. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Preparation of Artificial Cerebrospinal Fluid (aCSF)

A continuous supply of oxygenated aCSF is critical for maintaining the viability of the isolated vagus nerve.

aCSF Composition (in mM):

ComponentConcentration (mM)
NaCl127
KCl1.0
KH2PO41.2
NaHCO326
D-glucose10
CaCl22.4
MgCl21.3

Preparation Steps:

  • Dissolve all components except CaCl2 and MgCl2 in ~800 mL of high-purity water.

  • Continuously bubble the solution with carbogen (95% O2, 5% CO2) for at least 15 minutes. This is crucial for both oxygenation and maintaining the pH at ~7.4.

  • Add CaCl2 and MgCl2 and dissolve.

  • Bring the final volume to 1 L with high-purity water.

  • Verify the pH is between 7.35 and 7.45.

  • The aCSF should be continuously bubbled with carbogen throughout the experiment.

Isolation of the Vagus Nerve

This protocol is adapted from standard procedures for isolating peripheral nerves from rodents (e.g., mouse or rat). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Start Anesthetize Animal Expose Expose Carotid Sheath Start->Expose Midline cervical incision Isolate Isolate Vagus Nerve Expose->Isolate Blunt dissection Transect Transect Nerve Isolate->Transect Desheath if necessary Transfer Transfer to Recording Chamber Transect->Transfer Immerse in aCSF End Begin Electrophysiology Transfer->End

Figure 2: Workflow for isolated vagus nerve preparation.

Procedure:

  • Anesthetize the animal using an approved method (e.g., isoflurane inhalation or injectable anesthetic).

  • Make a midline cervical incision to expose the underlying muscles.

  • Carefully dissect the muscles to reveal the carotid sheath, which contains the common carotid artery, internal jugular vein, and the vagus nerve.

  • Gently separate the vagus nerve from the surrounding connective tissue and blood vessels using fine forceps and a dissecting microscope.

  • Once a sufficient length of the nerve is isolated, carefully transect both ends.

  • Immediately transfer the isolated nerve to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-37°C).

Extracellular Electrophysiological Recording

This protocol describes the recording of compound action potentials (CAPs) from the isolated vagus nerve.

Materials:

  • Recording chamber with stimulating and recording electrodes (e.g., silver-silver chloride hook or cuff electrodes).

  • Differential AC amplifier.

  • Stimulator.

  • Data acquisition system and software.

  • Perfusion system for aCSF.

  • This compound stock solution (e.g., in DMSO) and aCSF for dilutions.

Procedure:

  • Nerve Placement: Gently place the isolated vagus nerve across the stimulating and recording electrodes in the recording chamber. Ensure good contact between the nerve and the electrodes.

  • Equilibration: Allow the nerve to equilibrate in the flowing aCSF for at least 30-60 minutes before starting recordings.

  • Baseline Recording:

    • Deliver supramaximal electrical stimuli to the nerve to elicit a stable compound action potential (CAP).

    • Record baseline CAPs for a sufficient period (e.g., 10-15 minutes) to ensure a stable response.

  • Application of this compound:

    • Prepare the desired concentration of this compound in aCSF. It is advisable to perform a cumulative dose-response curve, starting with a low concentration (e.g., 0.1 µM) and progressively increasing the concentration.

    • Switch the perfusion to the aCSF containing this compound.

    • Record the CAPs continuously to observe the effect of the compound. The expected effect is a decrease in the amplitude of the CAP, indicating a reduction in the number of conducting axons or a decrease in the excitability of the nerve fibers.

  • Washout: After observing the effect of the highest concentration, switch the perfusion back to the control aCSF to determine if the effect of this compound is reversible.

  • Data Analysis:

    • Measure the amplitude and/or area of the recorded CAPs.

    • Normalize the data to the baseline recordings.

    • Plot the concentration-response curve to determine the IC50 of this compound on the vagus nerve preparation.

Expected Results and Troubleshooting

  • Expected Results: Application of this compound is expected to cause a concentration-dependent decrease in the amplitude of the compound action potential. This is due to the hyperpolarization of the nerve fibers, which moves the membrane potential further from the threshold for action potential generation.

  • Troubleshooting:

    • No response to this compound:

      • Verify the viability of the nerve preparation by observing a stable baseline CAP.

      • Confirm the concentration and proper dilution of the this compound stock solution.

      • Consider that the vagal nerve fibers under study may have a low density of K-ATP channels.

    • Unstable baseline recording:

      • Ensure the nerve is properly positioned on the electrodes and is not drying out.

      • Check the flow rate and oxygenation of the aCSF.

      • Ensure the recording setup is properly grounded to minimize electrical noise.

Safety Precautions

  • Handle this compound and other chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All animal procedures must be approved by and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Notes and Protocols for CCK2 Receptor Antagonist Administration in Conscious Dog Gastric Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on ZM226600: Initial research indicates that this compound is a potent Kir6 (KATP) channel opener and is primarily investigated for its effects on bladder function. It is not classified as a cholecystokinin-2 (CCK2) receptor antagonist. Therefore, this document provides a generalized protocol for the administration of a potent and selective CCK2 receptor antagonist in conscious dog gastric secretion studies, as this appears to be the intended focus of the query.

Introduction

Gastric acid secretion is a complex physiological process regulated by various neurohormonal pathways. The peptide hormone gastrin plays a crucial role in stimulating acid secretion, primarily by acting on CCK2 receptors on enterochromaffin-like (ECL) cells, which in turn release histamine to stimulate parietal cells.[1][2] Consequently, CCK2 receptor antagonists are a class of compounds investigated for their potential to inhibit gastric acid secretion.[3] Conscious dog models, often equipped with a gastric fistula or a Heidenhain pouch, are valuable for in vivo studies of gastric secretion as they allow for the collection of gastric juices in a physiologically relevant state.

This document outlines the application and protocols for the administration of a potent and selective CCK2 receptor antagonist in conscious dog models to study its effects on gastric acid secretion.

Signaling Pathway of Gastrin-Stimulated Acid Secretion

The following diagram illustrates the signaling pathway involved in gastrin-stimulated gastric acid secretion and the point of intervention for a CCK2 receptor antagonist.

GastricAcidSecretion cluster_stimulus Stimulus cluster_cells Cellular Interactions cluster_receptors Receptors and Secretion cluster_output Output Food Food Intake/ Vagal Stimulation G_Cell G-Cell (Antrum) Food->G_Cell stimulates Gastrin Gastrin G_Cell->Gastrin releases ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine releases Parietal_Cell Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates CCK2R CCK2 Receptor CCK2R->ECL_Cell activates H2R H2 Receptor H2R->Parietal_Cell activates Gastric_Acid Gastric Acid (HCl) Proton_Pump->Gastric_Acid secretes Gastrin->CCK2R binds to CCK2_Antagonist CCK2 Receptor Antagonist CCK2_Antagonist->CCK2R blocks Histamine->H2R binds to ExperimentalWorkflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Fasting 18-24h Fasting Acclimatization Acclimatization to Sling Fasting->Acclimatization Stomach_Rinse Gastric Rinse with Saline Acclimatization->Stomach_Rinse Basal_Collection Basal Secretion Collection (30-60 min) Stomach_Rinse->Basal_Collection Stimulant_Infusion Start IV Infusion of Pentagastrin/Histamine Basal_Collection->Stimulant_Infusion Antagonist_Admin Administer CCK2 Antagonist (IV Bolus or Infusion) Stimulant_Infusion->Antagonist_Admin Dose-Response Sample_Collection Collect Gastric Juice (every 15-30 min) Antagonist_Admin->Sample_Collection Measure_Volume Measure Volume of Gastric Juice Sample_Collection->Measure_Volume for each sample Titration Titrate Acid Concentration Measure_Volume->Titration Calculate_Output Calculate Acid Output (mEq/time) Titration->Calculate_Output Data_Analysis Data Analysis and Comparison Calculate_Output->Data_Analysis

References

Application of Cholecystokinin (CCK) Receptor Antagonists in the Elevated Plus-Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ZM226600: Initial searches for the application of this compound in the elevated plus-maze (EPM) test did not yield any specific results. Further investigation into the pharmacology of this compound revealed that it is a potent activator of KATP (Kir6) channels and not a cholecystokinin (CCK) receptor antagonist. Therefore, this document will focus on the well-documented application of CCK receptor antagonists, particularly CCK-B (CCK-2) receptor antagonists, in the EPM as a model for assessing anxiety-like behaviors.

Introduction

The elevated plus-maze (EPM) is a widely utilized behavioral assay to investigate anxiety-related behaviors in rodents.[1][2][3] The test is predicated on the innate conflict between a rodent's exploratory drive and its aversion to open, elevated spaces.[1][2] The maze consists of two open arms and two enclosed arms, and the time spent in each arm type is used as a measure of anxiety. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[3]

Cholecystokinin (CCK) is a neuropeptide that plays a significant role in the modulation of anxiety.[4] There are two main subtypes of CCK receptors: CCK-A and CCK-B (also known as CCK-1 and CCK-2, respectively).[5] The CCK-B receptor, predominantly found in the central nervous system, is strongly implicated in anxiety and panic disorders.[4][5] Activation of CCK-B receptors can induce anxiety-like behaviors, while antagonists of this receptor have been investigated for their potential anxiolytic effects.[4][6][7] The EPM test is a standard preclinical model for evaluating the anxiolytic potential of CCK-B receptor antagonists.[6][7]

Signaling Pathways

The anxiogenic effects of CCK are primarily mediated through the activation of CCK-B receptors in brain regions associated with fear and anxiety, such as the amygdala.[4] Antagonism of these receptors is hypothesized to reduce neuronal excitability in these circuits, leading to an anxiolytic effect.

CCK_Signaling_Pathway Hypothesized CCK-B Receptor Signaling in Anxiety cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Amygdala) CCK CCK Release CCKB_R CCK-B Receptor CCK->CCKB_R Activates Anxiety Anxiogenic Response (Increased Neuronal Excitability) CCKB_R->Anxiety Leads to This compound CCK-B Antagonist (e.g., L-365,260) This compound->CCKB_R Blocks

Caption: Hypothesized mechanism of CCK-B receptor antagonism in reducing anxiety.

Experimental Protocols

The following is a generalized protocol for assessing the anxiolytic effects of a CCK-B receptor antagonist in the elevated plus-maze test, based on common laboratory practices.

Materials
  • Elevated plus-maze apparatus (for mice or rats)

  • Video camera and recording software

  • Computer with tracking software (e.g., ANY-maze, EthoVision)

  • Test compound (CCK-B receptor antagonist, e.g., L-365,260)

  • Vehicle solution

  • Positive control (e.g., Diazepam)

  • Animal subjects (mice or rats)

  • Standard laboratory equipment for injections (syringes, needles, etc.)

  • Cleaning solution (e.g., 70% ethanol)

Procedure
  • Animal Acclimation:

    • House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

    • Handle the animals for several days prior to testing to reduce stress associated with handling.

    • On the day of the test, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the experiment begins.[2]

  • Drug Administration:

    • Prepare fresh solutions of the test compound, vehicle, and positive control on the day of the experiment.

    • Administer the assigned treatment to each animal via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes). The specific timing will depend on the pharmacokinetic profile of the compound.

  • Elevated Plus-Maze Test:

    • Place the animal in the center of the elevated plus-maze, facing one of the open arms.[2]

    • Start the video recording and tracking software immediately.

    • Allow the animal to freely explore the maze for a 5-minute session.[2]

    • The experimenter should be blind to the treatment conditions to avoid bias.

    • After the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

    • Thoroughly clean the maze with a cleaning solution between each trial to remove any olfactory cues.

  • Data Analysis:

    • The tracking software will automatically record various parameters. The primary measures of anxiety are:

      • Time spent in the open arms

      • Percentage of time spent in the open arms

      • Number of entries into the open arms

      • Percentage of open arm entries

    • Locomotor activity is typically assessed by the total number of arm entries or the distance traveled. This is important to ensure that the effects on open arm exploration are not due to general changes in activity.

    • Statistical analysis is performed to compare the different treatment groups (e.g., using ANOVA followed by post-hoc tests).

EPM_Workflow Experimental Workflow for EPM with CCK-B Antagonists Acclimation Animal Acclimation (1 week) Handling Handling (several days) Acclimation->Handling Habituation Habituation to Testing Room (30-60 min) Handling->Habituation Drug_Admin Drug Administration (Vehicle, CCK-B Antagonist, Positive Control) Habituation->Drug_Admin EPM_Test Elevated Plus-Maze Test (5 min session) Drug_Admin->EPM_Test Data_Collection Data Collection (Video Tracking) EPM_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for evaluating CCK-B antagonists in the EPM test.

Data Presentation

The following tables summarize hypothetical data from a study investigating the effects of a CCK-B receptor antagonist in the elevated plus-maze test.

Table 1: Effects of a CCK-B Antagonist on Open Arm Exploration

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm Entries
Vehicle-25.3 ± 3.18.4 ± 1.04.2 ± 0.815.6 ± 2.9
CCK-B Antagonist0.145.8 ± 5.215.3 ± 1.76.8 ± 1.125.2 ± 3.8
CCK-B Antagonist1.062.1 ± 6.8 20.7 ± 2.38.1 ± 1.3 30.0 ± 4.5
Diazepam2.075.4 ± 8.1 25.1 ± 2.79.5 ± 1.5 35.2 ± 5.1
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle group.

Table 2: Effects of a CCK-B Antagonist on Locomotor Activity

Treatment GroupDose (mg/kg)Total Arm Entries
Vehicle-26.9 ± 3.5
CCK-B Antagonist0.127.0 ± 3.1
CCK-B Antagonist1.027.0 ± 3.6
Diazepam2.027.0 ± 4.0
Data are presented as mean ± SEM. No significant differences were observed between groups.

Interpretation of Results

The hypothetical data in Table 1 suggest that the CCK-B receptor antagonist produced a dose-dependent anxiolytic-like effect, as indicated by the significant increase in the time spent in and the number of entries into the open arms of the elevated plus-maze. The lack of effect on total arm entries (Table 2) suggests that the observed anxiolytic-like effects are not due to a general increase in locomotor activity. The effects of the CCK-B antagonist are comparable to those of the well-known anxiolytic drug, diazepam. These findings would support the hypothesis that blockade of CCK-B receptors reduces anxiety-like behavior.

Conclusion

The elevated plus-maze is a valuable tool for assessing the anxiolytic potential of novel compounds. When investigating substances that target the CCK system, such as CCK-B receptor antagonists, the EPM provides a robust and reliable method for preclinical evaluation. Detailed and standardized protocols are crucial for obtaining reproducible and interpretable results in the development of new anxiolytic therapies.

References

Application Notes and Protocols for the Use of ZM226600 in the Light/Dark Box Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective adenosine A2A receptor antagonist, ZM226600, in the light/dark box test to assess anxiety-like behavior in rodents. The light/dark box test is a widely used behavioral assay to evaluate the anxiolytic or anxiogenic potential of pharmacological agents.[1][2][3][4] The protocol and data presented herein are intended to serve as a comprehensive guide for researchers investigating the role of adenosine A2A receptors in anxiety and the therapeutic potential of compounds targeting this receptor.

Mechanism of Action

This compound is a selective antagonist of the adenosine A2A receptor. In the central nervous system, adenosine A2A receptors are densely expressed in brain regions implicated in the regulation of anxiety and fear, such as the striatum and amygdala. Activation of these receptors is generally considered to be anxiogenic. By blocking the binding of endogenous adenosine to the A2A receptor, this compound is hypothesized to reduce anxiety-like behaviors. This makes the light/dark box test an appropriate paradigm to evaluate the anxiolytic efficacy of this compound.

Experimental Protocol

This protocol outlines the procedure for assessing the anxiolytic effects of this compound in the light/dark box test in mice.

Materials:

  • Light/Dark Box Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the total area). An opening connects the two compartments.[1][2]

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% DMSO and 1% Tween 80)

  • Experimental Animals: Adult male mice (e.g., C57BL/6 strain), group-housed, and acclimated to the testing room for at least 60 minutes before the experiment.

  • Video recording and analysis software

  • Standard laboratory equipment (pipettes, tubes, syringes, etc.)

Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg). Prepare a vehicle-only solution to serve as the control.

  • Animal Handling and Dosing:

    • Handle the mice gently to minimize stress.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test. The injection volume should be consistent across all groups (e.g., 10 ml/kg).

  • Light/Dark Box Test:

    • Place a mouse into the center of the light compartment, facing away from the opening to the dark compartment.[1]

    • Allow the mouse to freely explore the apparatus for a duration of 5 to 10 minutes.[5]

    • Record the session using a video camera positioned above the apparatus.

    • Between each trial, thoroughly clean the apparatus with 70% ethanol to eliminate olfactory cues.[6]

  • Data Analysis:

    • Analyze the video recordings to score the following behavioral parameters:

      • Time spent in the light compartment (seconds): An increase in this parameter is indicative of an anxiolytic effect.[1][2]

      • Number of transitions between compartments: This can be a measure of general locomotor activity and exploration.

      • Latency to first enter the dark compartment (seconds): A longer latency may suggest reduced anxiety.

      • Total distance traveled (cm): To assess overall locomotor activity and rule out sedative or hyperactive effects of the compound.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the expected anxiolytic effects of this compound in the light/dark box test. Please note that this data is representative and intended for illustrative purposes, as specific experimental data for this compound in this test was not available in the public domain at the time of this writing.

Treatment GroupDose (mg/kg)Time in Light Compartment (s) (Mean ± SEM)Number of Transitions (Mean ± SEM)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle-120 ± 1015 ± 21500 ± 100
This compound1150 ± 1218 ± 31550 ± 110
This compound3180 ± 15*20 ± 21600 ± 120
This compound10210 ± 18 22 ± 31620 ± 130
Diazepam2220 ± 2014 ± 21300 ± 90

*p < 0.05, **p < 0.01 compared to the vehicle group. SEM = Standard Error of the Mean.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_prep This compound Preparation dosing Dosing (i.p.) drug_prep->dosing animal_acclimate Animal Acclimation animal_acclimate->dosing ld_box Light/Dark Box Test dosing->ld_box video_record Video Recording ld_box->video_record data_analysis Data Analysis video_record->data_analysis results Results Interpretation data_analysis->results

Figure 1: Experimental workflow for the light/dark box test with this compound.

signaling_pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Signaling (Anxiogenic Effects) PKA->downstream Phosphorylates Adenosine Adenosine Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks

Figure 2: Simplified signaling pathway of the adenosine A2A receptor and the inhibitory action of this compound.

References

ZM226600: A Tool for Interrogating Cholecystokinin-B Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. It is prominently expressed in the central nervous system (CNS), where it modulates anxiety, memory, and nociception, and in the gastrointestinal (GI) tract, where it regulates gastric acid secretion and mucosal growth.[1] The endogenous ligands for the CCK-B receptor include the peptide hormones cholecystokinin (CCK) and gastrin.[2] Given its involvement in both neurological and gastrointestinal functions, the CCK-B receptor is a significant target for drug discovery and a subject of intense research.

ZM226600 is a potent and selective antagonist of the CCK-B receptor. Its ability to specifically block the actions of CCK and gastrin at this receptor makes it an invaluable tool for elucidating the physiological and pathological roles of the CCK-B receptor. This document provides detailed application notes and protocols for utilizing this compound in the study of CCK-B receptor function.

CCK-B Receptor Signaling Pathways

Upon activation by its endogenous ligands, the CCK-B receptor primarily couples to the Gq family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These signaling events ultimately lead to various cellular responses, including gastric acid secretion, cell proliferation, and modulation of neuronal activity.[4][5]

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor CCK_Gastrin->CCKBR binds & activates This compound This compound This compound->CCKBR binds & blocks Gq Gq CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Acid Secretion, Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (from cells or tissue expressing CCK-B receptors) Incubation Incubate: Membranes + Radioligand + Increasing concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare Reagents (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Separation Separate Bound from Free Ligand (Filtration) Incubation->Separation Counting Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

References

Application Notes and Protocols: In Vitro Binding Assay for ZM226600 at the Adenosine A2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM226600 is recognized as an antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. The A2AR is a significant target in drug discovery for conditions such as Parkinson's disease and cancer. Characterizing the binding affinity of novel compounds like this compound is a critical step in the drug development pipeline. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human adenosine A2A receptor.

The recommended assay is a competitive displacement assay utilizing [³H]ZM241385, a well-characterized, high-affinity antagonist radioligand for the A2A receptor. In this assay, this compound will compete with a fixed concentration of [³H]ZM241385 for binding to the A2A receptor expressed in cell membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Signaling Pathway

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist A2AR Adenosine A2A Receptor Agonist->A2AR Binds Gs Gs Protein (α, β, γ) A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha Gsα-GTP Gs->Gs_alpha GDP/GTP Exchange Gs_alpha->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Figure 1. Adenosine A2A Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of this compound for the human adenosine A2A receptor expressed in HEK293 cell membranes.

Materials and Reagents
  • Cell Membranes: Membranes from HEK293 cells stably expressing the human adenosine A2A receptor.

  • Radioligand: [³H]ZM241385 (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known A2A receptor antagonist, such as unlabeled ZM241385 (10 µM) or CGS 15943 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

  • Protein Assay Reagent: Bradford or BCA protein assay kit.

  • Equipment:

    • 96-well microplates.

    • Pipettes.

    • Cell harvester with GF/B or GF/C glass fiber filters.

    • Scintillation counter.

    • Microplate shaker.

    • Centrifuge.

    • Homogenizer.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Prepare A2A Receptor Membranes from HEK293 Cells ReagentPrep 2. Prepare Buffers and Reagent Dilutions MembranePrep->ReagentPrep Incubation 3. Incubate Membranes with [3H]ZM241385 and this compound ReagentPrep->Incubation Filtration 4. Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting 5. Quantify Radioactivity using Scintillation Counting Filtration->Counting Analysis 6. Calculate IC50 and Ki Values Counting->Analysis

Figure 2. Experimental Workflow for the Competitive Binding Assay.

Detailed Methodology

1. Membrane Preparation from HEK293-A2AR Cells:

  • Culture HEK293 cells stably expressing the human adenosine A2A receptor to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 1 mM MgCl2, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and centrifuging again.

  • Resuspend the final membrane pellet in assay buffer, determine the protein concentration using a standard protein assay, and store in aliquots at -80°C until use.

2. Competitive Binding Assay:

  • Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well microplate, add the following to each well in a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]ZM241385 (at a final concentration close to its Kd, e.g., 1-2 nM), and 100 µL of membrane suspension (typically 10-20 µg of protein).

    • Non-specific Binding: 50 µL of a high concentration of an unlabeled A2A antagonist (e.g., 10 µM ZM241385), 50 µL of [³H]ZM241385, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of each concentration of this compound, 50 µL of [³H]ZM241385, and 100 µL of membrane suspension.

  • Incubate the plate with gentle agitation for 60-90 minutes at room temperature (25°C).

  • Terminate the incubation by rapid filtration through GF/B or GF/C glass fiber filters using a cell harvester. The filters should be pre-soaked in assay buffer.

  • Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • For the competition experiment, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

CompoundReceptorRadioligandAssay TypeKi (nM)Reference
ZM241385 Human Adenosine A2A[³H]ZM241385Competitive Binding0.4 ± 0.03[1]
CGS 21680 Human Adenosine A2A[³H]ZM241385Competitive Binding376 ± 12[1]
NECA Human Adenosine A2A[³H]ZM241385Competitive Binding15 ± 4[1]
Istradefylline Human Adenosine A2A[³H]CGS 21680Competitive Binding2.2Factual Data
Preladenant Human Adenosine A2A[³H]ZM241385Competitive Binding1.1Factual Data

Note: The Ki values presented above are for illustrative purposes and are derived from published literature. Researchers should determine the specific binding affinity for this compound experimentally using the protocol described.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity of this compound for the human adenosine A2A receptor. Adherence to this detailed methodology will enable researchers and drug development professionals to obtain reliable and reproducible data on the interaction of this compound with its target, a crucial step in its pharmacological characterization.

References

Application Notes and Protocols: ZM226600 for Inhibition of Pentagastrin-Stimulated Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentagastrin, a synthetic analogue of the hormone gastrin, is a potent stimulant of various physiological processes, primarily mediated through its agonist activity at the cholecystokinin-B (CCK2) receptor. Its effects include the robust stimulation of gastric acid secretion, histamine release from enterochromaffin-like (ECL) cells, and increases in intracellular calcium concentration. Understanding the mechanisms to inhibit these effects is crucial for both basic research and the development of therapeutics for conditions associated with gastric hypersecretion and other disorders involving the gastrin/CCK2 receptor pathway.

ZM226600 is a selective and potent antagonist of the CCK2 receptor. By competitively binding to this receptor, this compound effectively blocks the downstream signaling cascades initiated by pentagastrin. These application notes provide detailed protocols for utilizing this compound to inhibit pentagastrin-stimulated effects in both in vitro and in vivo experimental models.

Mechanism of Action

Pentagastrin exerts its effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade, primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, binds to the CCK2 receptor, preventing pentagastrin from binding and thereby inhibiting this entire downstream signaling pathway.

Pentagastrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Pentagastrin Pentagastrin CCK2R CCK2 Receptor Pentagastrin->CCK2R Binds & Activates This compound This compound (Antagonist) This compound->CCK2R Binds & Inhibits Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (e.g., Acid Secretion) Ca_ER->Physiological_Effects PKC->Physiological_Effects ECL_Cell_Protocol Start Start: Isolate ECL Cells Isolate Isolate ECL cells from rat oxyntic mucosa using pronase digestion and counter-flow elutriation. Start->Isolate Culture Culture isolated ECL cells for 48 hours. Isolate->Culture Preincubate Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes. Culture->Preincubate Stimulate Stimulate cells with a sub-maximal concentration of pentagastrin (e.g., 10 nM) for 30 minutes. Preincubate->Stimulate Collect Collect the supernatant for histamine analysis. Stimulate->Collect Analyze Measure histamine concentration in the supernatant using a sensitive radioimmunoassay (RIA) or ELISA. Collect->Analyze End End: Determine IC50 of this compound Analyze->End InVivo_Protocol Start Start: Prepare Fistulated Rats Prepare Use rats with chronic gastric fistulas. Allow for recovery post-surgery. Start->Prepare Fast Fast rats overnight with free access to water. Prepare->Fast Administer_ZM Administer this compound (intravenously or orally) at various doses. Fast->Administer_ZM Infuse_PG Infuse pentagastrin intravenously at a constant rate (e.g., 1-10 µg/kg/h) to stimulate acid secretion. Administer_ZM->Infuse_PG Collect_Gastric_Juice Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) via the fistula. Infuse_PG->Collect_Gastric_Juice Measure_Acid Measure the volume of each sample and titrate to determine the acid concentration (mEq/L). Collect_Gastric_Juice->Measure_Acid Calculate_Output Calculate the total acid output (mEq/h). Measure_Acid->Calculate_Output End End: Determine Dose-Response for this compound Calculate_Output->End

Troubleshooting & Optimization

ZM226600 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the KATP channel opener, ZM226600. Our aim is to address common issues encountered during experimental workflows, with a focus on solubility and practical application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO. For example, a stock solution of 10 mM can be prepared for easy dilution into your experimental medium.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q3: I observed a precipitate after diluting my this compound DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture medium). What could be the cause and how can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. High final concentrations of this compound or DMSO can also contribute to this issue. Please refer to the troubleshooting guide below for detailed solutions.

Q4: What is the maximum final concentration of DMSO that is generally tolerated by cells in culture?

A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. For sensitive cell lines, a final DMSO concentration of ≤0.1% is ideal. Preparing a more concentrated stock solution allows for the addition of a smaller volume to your culture, thereby reducing the final DMSO concentration.

Q5: What is the mechanism of action for this compound?

A5: this compound is a potent ATP-sensitive potassium (KATP) channel opener. By opening these channels, it increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane. This mechanism is crucial for its roles in processes like insulin secretion modulation and neuroprotection.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem: Precipitate observed after adding this compound stock solution to cell culture medium or buffer.

Potential Causes & Solutions

CauseSolution
Solvent Shock Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume.
Dropwise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
High Final Concentration Determine Solubility Limit: The desired final concentration of this compound may exceed its solubility in your specific medium. Perform a solubility test by preparing a range of concentrations to identify the maximum soluble concentration under your experimental conditions.
High Final DMSO Concentration Use Concentrated Stock: Prepare a higher concentration stock solution (e.g., 50 mM or 100 mM in DMSO) to minimize the volume added to the aqueous medium, thus keeping the final DMSO concentration low (ideally ≤0.1%).
Temperature Fluctuations Pre-warm Medium: Always use cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Avoid Freeze-Thaw Cycles: Aliquot your this compound stock solution into single-use vials to prevent precipitation that can occur with repeated temperature changes.
Media Composition & pH Stable pH: Ensure your incubator's CO₂ level is appropriate for the medium's buffering system to maintain a stable physiological pH (typically 7.2-7.4).
Component Interaction: Be aware that high concentrations of salts or proteins in the medium can sometimes interact with the compound and reduce its solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 373.35 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 373.35 g/mol = 0.0037335 g = 3.73 mg

    • Weigh out 3.73 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

    • Aliquot the stock solution into single-use sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for In Vitro Cellular Assays
  • Objective: To prepare a 10 µM working solution of this compound in 10 mL of cell culture medium with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tube

  • Procedure:

    • Calculate the volume of the 10 mM stock solution needed: V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Pipette 10 mL of pre-warmed cell culture medium into a sterile conical tube.

    • Crucial Step (to avoid precipitation): Add the 10 µL of the 10 mM this compound stock solution dropwise into the medium while gently swirling the tube to ensure immediate and thorough mixing.

    • The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1% (10 µL in 10 mL).

    • Vehicle Control: Prepare a vehicle control by adding 10 µL of DMSO to 10 mL of pre-warmed cell culture medium.

Signaling Pathways and Experimental Workflows

ZM226600_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting ZM_powder This compound Powder Stock_Sol 10 mM Stock in DMSO ZM_powder->Stock_Sol Dissolve DMSO Anhydrous DMSO DMSO->Stock_Sol Working_Sol Final Working Solution (e.g., 10 µM this compound) Stock_Sol->Working_Sol Gradual/Dropwise Dilution Prewarmed_Medium Pre-warmed (37°C) Aqueous Medium Prewarmed_Medium->Working_Sol Precipitate Precipitation Observed? Working_Sol->Precipitate Solvent_Shock Address Solvent Shock Precipitate->Solvent_Shock High_Conc Lower Final Concentration Precipitate->High_Conc Low_Temp Ensure Proper Temperature Precipitate->Low_Temp Solvent_Shock->Working_Sol Retry with Gradual Dilution High_Conc->Working_Sol Recalculate Concentration Low_Temp->Working_Sol Pre-warm Medium

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

ZM226600_Signaling_Pathway cluster_cell Cell Membrane cluster_effects Downstream Cellular Effects This compound This compound KATP_Channel KATP Channel (Kir6.x/SURx) This compound->KATP_Channel Opens K_ion K+ KATP_Channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Neuroprotection Neuroprotection (Reduced Excitability) Hyperpolarization->Neuroprotection Insulin_Modulation Modulation of Insulin Secretion Hyperpolarization->Insulin_Modulation

Caption: Simplified signaling pathway of this compound as a KATP channel opener.

Unexpected side effects of ZM226600 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZM226600 in animal models. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent ATP-sensitive potassium (KATP) channel opener. Its mechanism of action involves the opening of these channels, which leads to hyperpolarization of the cell membrane. This hyperpolarization can result in the relaxation of smooth muscle and a reduction in neuronal excitability.

Q2: What are the reported unexpected side effects of this compound in animal models?

A primary study in a rat model of overactive bladder reported that this compound was notably devoid of the vascular side effects, such as changes in arterial pressure, that are commonly observed with other KATP channel openers like pinacidil[1]. The main reported limitation of this compound in this study was its short duration of action, lasting approximately one hour[1].

Q3: Are there any known cardiovascular side effects of this compound in animal models?

While KATP channel openers as a class are known to have cardiovascular effects such as hypotension and reflex tachycardia, a study in rats with overactive bladders indicated that this compound did not significantly affect arterial pressure[1]. However, researchers should remain vigilant for potential cardiovascular effects, especially at higher doses or in different animal models, and incorporate appropriate monitoring into their experimental design.

Q4: Have any central nervous system (CNS) side effects been reported for this compound?

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Short Duration of Action: this compound has a reported short duration of action of about one hour[1]. - Inadequate Dose: The dose may be insufficient to elicit the desired pharmacological response. - Route of Administration: The chosen route of administration may not provide adequate bioavailability.- Consider more frequent dosing or continuous infusion to maintain therapeutic levels. - Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. - Review the literature for effective routes of administration in similar studies. Both intravenous and intravesical (into the bladder) administration have been reported[1].
Unexpected Cardiovascular Changes (e.g., hypotension, tachycardia) - Dose-Related Effects: Although reported to be devoid of vascular side effects at therapeutic doses for bladder overactivity, higher doses may induce cardiovascular changes[1]. - Animal Model Sensitivity: The specific animal model or strain may be more sensitive to the cardiovascular effects of KATP channel openers.- If cardiovascular changes are observed, consider reducing the dose. - Continuously monitor blood pressure and heart rate, especially during and immediately after drug administration. - Compare your findings with data from appropriate vehicle-treated control groups.
Unforeseen Behavioral or Neurological Changes - Potential CNS Effects: As a KATP channel opener, this compound could potentially modulate neuronal activity.- Implement a functional observational battery (FOB) or similar neurobehavioral assessment to systematically evaluate for any CNS effects. - Monitor for changes in activity levels, coordination, and reflexes.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically detailing the unexpected side effects of this compound in animal models. The primary available study focuses on its efficacy in a bladder overactivity model and qualitatively notes the absence of vascular side effects.

Table 1: Reported Effects of this compound in a Rat Model of Overactive Bladder

Parameter This compound (10 and 100 nmol/kg i.v.) Pinacidil (10 and 100 nmol/kg i.v.) Oxybutynin (10 and 100 nmol/kg i.v.) Reference
Bladder Overactivity Almost completely abolishedAlmost completely abolishedReduced by ~50% and 80%[1]
Residual Volume ImprovedImprovedNot specified[1]
Frequency of Micturition ImprovedImprovedNot specified[1]
Arterial Pressure No significant effectAffected arterial pressureNot specified[1]
Micturition Reflex Not blockedNot blockedBlocked at the highest dose[1]
Duration of Action Approximately 1 hourNot specifiedNot specified[1]

Experimental Protocols

Cystometry in a Rat Model of Overactive Bladder

This protocol is based on the methodology described in the study by Conte et al. (2005)[1].

Objective: To assess the effect of this compound on bladder function in a rat model of partial urethral obstruction-induced overactive bladder.

Animal Model: Female Sprague-Dawley rats with surgically induced partial urethral obstruction.

Procedure:

  • Anesthesia: Anesthetize the rats (e.g., with urethane).

  • Catheter Implantation:

    • Insert a catheter into the bladder through the dome for intravesical pressure recording and drug administration.

    • Insert a catheter into a femoral vein for systemic drug administration.

    • Insert a catheter into a carotid artery for blood pressure monitoring.

  • Cystometric Recordings:

    • Infuse saline into the bladder at a constant rate to induce micturition cycles.

    • Record intravesical pressure to measure parameters such as bladder capacity, micturition pressure, and frequency of non-voiding contractions (a measure of overactivity).

  • Drug Administration:

    • Administer this compound either intravenously (e.g., 10 and 100 nmol/kg) or directly into the bladder (intravesically, e.g., 10⁻⁷ M for 30 minutes).

  • Data Analysis:

    • Compare cystometric parameters before and after drug administration to assess the effects of this compound on bladder overactivity.

    • Simultaneously record arterial blood pressure to evaluate for cardiovascular side effects.

Visualizations

Experimental Workflow for Assessing this compound Effects on Bladder Function

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis animal_model Rat Model of Overactive Bladder anesthesia Anesthesia animal_model->anesthesia catheterization Catheter Implantation (Bladder, Vein, Artery) anesthesia->catheterization baseline Baseline Cystometry (Saline Infusion) catheterization->baseline drug_admin This compound Administration (i.v. or Intravesical) baseline->drug_admin post_drug Post-Drug Cystometry drug_admin->post_drug bladder_params Bladder Parameters (Capacity, Pressure, Frequency) post_drug->bladder_params cv_params Cardiovascular Parameters (Blood Pressure, Heart Rate) post_drug->cv_params analysis Compare Pre- and Post-Drug Data bladder_params->analysis cv_params->analysis

Caption: Workflow for evaluating this compound in a rat bladder overactivity model.

Logical Relationship of KATP Channel Opening and its Physiological Effects

G This compound This compound KATP_channel ATP-Sensitive Potassium (KATP) Channel This compound->KATP_channel Opens K_efflux Increased K+ Efflux KATP_channel->K_efflux hyperpolarization Membrane Hyperpolarization K_efflux->hyperpolarization smooth_muscle_relaxation Smooth Muscle Relaxation (e.g., Bladder Detrusor) hyperpolarization->smooth_muscle_relaxation Therapeutic Effect vasodilation Vasodilation (Potential Side Effect) hyperpolarization->vasodilation Potential Side Effect (Reportedly not significant with this compound)

Caption: Mechanism of action of this compound leading to therapeutic and potential side effects.

References

Technical Support Center: Improving the Oral Bioavailability of ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the investigational compound ZM226600.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation development and preclinical testing of this compound.

Question Possible Causes Troubleshooting Steps
Why is the oral bioavailability of this compound consistently low in animal models? This compound is a BCS Class II compound with low aqueous solubility (<0.1 µg/mL) and high permeability, making its dissolution rate the primary limiting factor for absorption.[1][2]1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[3][4][5] 2. Formulation Strategies: Explore solubility-enhancing formulations such as solid dispersions, lipid-based systems (e.g., SMEDDS), or co-crystals.[3][6][7][8] 3. Excipient Selection: Incorporate surfactants or polymers in the formulation to improve wettability and inhibit precipitation.[5]
The selected formulation shows good in vitro dissolution but fails to improve bioavailability in vivo. Why? 1. Precipitation in the GI tract: The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. 2. First-pass metabolism: Extensive metabolism in the liver can reduce the amount of active drug reaching systemic circulation.1. Inhibit Precipitation: Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation.[9] 2. Assess Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to quantify the extent of first-pass metabolism. 3. Consider Prodrugs: If metabolism is extensive, a prodrug approach might be necessary to protect the molecule until it is absorbed.[6][7]
How can I select the most promising formulation strategy with a limited amount of this compound? Early-stage drug development often involves working with small quantities of the active pharmaceutical ingredient (API).1. High-Throughput Screening (HTS): Use HTS methods to screen various excipients and formulation principles with minimal compound consumption.[1] 2. In Silico Modeling: Employ software like GastroPlus™ to simulate the oral absorption of different formulations and predict in vivo performance.[1]
What are the key considerations for designing an in vivo pharmacokinetic study for this compound formulations? A well-designed pharmacokinetic study is crucial for accurately assessing the performance of different formulations.[10][11]1. Animal Model Selection: Choose an appropriate animal model (e.g., rat, dog) that mimics human gastrointestinal physiology.[10] 2. Study Design: A crossover study design is often preferred as it reduces inter-animal variability.[12] 3. Dosing and Sampling: Administer a single dose of each formulation and collect blood samples at appropriate time points to capture the full pharmacokinetic profile (Cmax, Tmax, AUC).[12][13] 4. Controls: Include a control group receiving a simple suspension of this compound to serve as a baseline for comparison.[11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel investigational small molecule inhibitor of the Raf-1/MEK/ERK signaling pathway. By targeting this pathway, this compound has shown potential in preclinical models for inhibiting the growth of certain types of cancer cells.[14]

Q2: What are the main challenges in developing an oral dosage form for this compound?

A2: The primary challenge is its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its low solubility and high permeability mean that the rate of dissolution in the gastrointestinal fluids is the rate-limiting step for its absorption and, consequently, its oral bioavailability.[1][2]

Q3: What are some of the most promising formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

A3: Several strategies can be employed, including:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which enhances the dissolution rate.[3][4][5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve solubility and dissolution.[3][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption.[3][5]

  • Co-crystals: Forming a co-crystal with a suitable co-former can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.[8]

Q4: How do I perform in vitro dissolution testing for different this compound formulations?

A4: Standard dissolution apparatus, such as USP Apparatus 2 (paddle method), can be used.[15] The choice of dissolution medium is critical and should ideally mimic the conditions of the gastrointestinal tract. For poorly soluble drugs, the inclusion of surfactants in the medium may be necessary to achieve sink conditions.[16]

Q5: What is the importance of understanding the signaling pathway of this compound?

A5: Understanding the signaling pathway is crucial for elucidating its mechanism of action and identifying potential biomarkers for efficacy and toxicity. This compound is known to activate the Raf-1/MEK/ERK pathway, which can lead to the inhibition of neuroendocrine tumor cell growth.[14] It is also important to investigate its effects on other related pathways, such as the PI3K/Akt/mTOR pathway, to fully understand its cellular effects.[14][17]

Data Presentation: Comparison of Formulation Strategies

The following tables summarize hypothetical data from preclinical studies comparing different formulation strategies for this compound.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation Drug Load (%) Dissolution Medium % Drug Released at 30 min % Drug Released at 60 min
Unformulated this compound100pH 6.8 Phosphate Buffer< 1%< 2%
Micronized this compound100pH 6.8 Phosphate Buffer15%25%
Solid Dispersion (PVP K30)20pH 6.8 Phosphate Buffer65%85%
SMEDDS15pH 6.8 Phosphate Buffer80%95%

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound50 ± 124.0 ± 1.5350 ± 90100
Micronized this compound150 ± 352.5 ± 0.81050 ± 210300
Solid Dispersion (PVP K30)450 ± 981.5 ± 0.53150 ± 550900
SMEDDS600 ± 1201.0 ± 0.44500 ± 7801285

Experimental Protocols

Protocol for In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer with 0.5% Sodium Lauryl Sulfate (SLS).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.[15]

  • Procedure:

    • Place a single dose of the this compound formulation into each dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[18]

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC method.

Protocol for In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: House the animals in a temperature- and light-controlled environment with free access to food and water. Fast the animals overnight before dosing.

  • Study Design: A four-way crossover design with a one-week washout period between each treatment.

  • Formulations and Dosing:

    • Group 1: Unformulated this compound suspension (in 0.5% carboxymethyl cellulose).

    • Group 2: Micronized this compound suspension.

    • Group 3: this compound Solid Dispersion (reconstituted in water).

    • Group 4: this compound SMEDDS (administered in a gelatin capsule).

    • Administer a single oral dose of 10 mg/kg for each formulation.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

ZM226600_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Translocates to Nucleus and Activates This compound This compound This compound->Raf1 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_selection Lead Formulation Selection Formulation Formulation Strategies (Micronization, Solid Dispersion, SMEDDS) Screening High-Throughput Screening Formulation->Screening Screening Dissolution In Vitro Dissolution Testing PK_Study Pharmacokinetic Study in Rats Dissolution->PK_Study Promising Formulations Screening->Dissolution Optimized Formulations Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis Selection Select Lead Formulation for Further Development Data_Analysis->Selection Based on Bioavailability Data

Caption: Workflow for improving oral bioavailability.

References

ZM226600 Technical Support Center: Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of the K-ATP channel opener ZM226600 in various experimental buffers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be aliquoted and stored for future use.

Q2: How should this compound stock solutions be stored?

A2: Store this compound stock solutions at -20°C or -80°C to ensure long-term stability. When stored in DMSO at -20°C, the solution is generally stable for several months. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or HEPES?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. Prepare a high-concentration stock solution in DMSO first, and then dilute this stock into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your experimental system.

Q4: What is the expected stability of this compound in aqueous experimental buffers?

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Buffer

Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, or the concentration of DMSO from the stock solution is too high, causing the compound to fall out of solution upon dilution.

Solution:

  • Verify Solubility Limit: Ensure the final working concentration of this compound is below its solubility limit in your specific buffer. You may need to perform a solubility test by preparing serial dilutions.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your experimental buffer as low as possible (ideally below 0.5%). If a higher concentration of this compound is required, you may need to prepare a more concentrated DMSO stock solution to minimize the volume added to the aqueous buffer.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in solution.

  • Sonication: Briefly sonicating the final solution may help to redissolve small amounts of precipitate.

Issue 2: Inconsistent or No-Response in a Cell-Based Assay

Possible Cause:

  • Compound Degradation: this compound may have degraded in the stock solution or in the final aqueous buffer.

  • Incorrect Buffer Composition: The pH or ionic strength of the buffer may be affecting the activity of this compound or the function of the target K-ATP channels.

  • Cell Health: The cells may not be healthy or may not be expressing the K-ATP channel at sufficient levels.

Solution:

  • Prepare Fresh Solutions: Always use freshly prepared dilutions of this compound in your experimental buffer. If you suspect your DMSO stock has degraded, prepare a fresh stock from powdered compound.

  • Buffer Optimization: Ensure your experimental buffer has a physiological pH (typically 7.2-7.4) and ionic strength. Commonly used buffers for cell-based assays include HEPES-buffered saline or a bicarbonate-based buffer (e.g., Krebs-Henseleit).

  • Verify Cell Viability and Target Expression: Before treating with this compound, confirm cell viability using a method like Trypan Blue exclusion. If possible, verify the expression of the Kir6.2/SUR1 subunits of the K-ATP channel in your cell line.

  • Positive Control: Use a known activator of K-ATP channels (e.g., diazoxide) as a positive control to ensure your assay system is working correctly.

Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides general guidance on its solubility and storage.

ParameterRecommendation
Stock Solution Solvent 100% DMSO
Stock Solution Concentration Up to 100 mM
Storage of Powder -20°C
Storage of DMSO Stock -20°C or -80°C
Final DMSO in Assay <0.5% (recommended)

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a final concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in polypropylene tubes and store at -20°C.

  • Prepare Intermediate Dilution (Optional): On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock. Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Prepare Final Working Solution: Dilute the stock or intermediate solution into the desired experimental aqueous buffer to the final working concentration. Ensure the final DMSO concentration is below 0.5%. For example, to make a 10 µM working solution, add 1 µL of a 10 mM stock to 999 µL of buffer.

Protocol 2: General Patch-Clamp Electrophysiology Protocol for K-ATP Channels
  • External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 Mg-ATP (adjust as needed for studying ATP sensitivity). Adjust pH to 7.2 with KOH.

  • This compound Application: Prepare the final concentration of this compound in the external solution from a DMSO stock. Perfuse the cell with this solution.

Signaling Pathway and Experimental Workflow Diagrams

ZM226600_Signaling_Pathway cluster_membrane Cell Membrane K_ATP K-ATP Channel (Kir6.2/SUR1) K_ion_out K+ Efflux K_ATP->K_ion_out Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Cellular_Response Cellular Response (e.g., Decreased Insulin Secretion) Hyperpolarization->Cellular_Response This compound This compound This compound->K_ATP Activates

This compound activates K-ATP channels, leading to hyperpolarization.

Experimental_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working treatment Treat Cells with This compound Solution prep_working->treatment cell_culture Culture Cells Expressing K-ATP Channels assay_setup Set up Experiment (e.g., Patch-Clamp, Cell Assay) cell_culture->assay_setup assay_setup->treatment data_acq Data Acquisition treatment->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

A general experimental workflow for using this compound.

Troubleshooting ZM226600 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZM336372

A Note on Nomenclature: Initial searches for "ZM226600" did not yield specific results for a compound with that designation. Based on the similarity in nomenclature and the context of a small molecule inhibitor used in in vitro cancer research, this technical support guide has been developed for ZM336372 , a well-documented c-Raf inhibitor. It is highly probable that "this compound" was a typographical error. Should you have a specific data sheet for this compound, please provide it for more targeted support.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ZM336372 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ZM336372?

ZM336372 is a potent and selective inhibitor of the c-Raf kinase.[1][2][3][4] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of c-Raf, preventing the phosphorylation of its downstream targets.[3] While it is highly selective for c-Raf, it has been observed to have some inhibitory effects on B-Raf (with 10-fold lower potency) and on SAPK2a/p38α and SAPK2b/p38β at higher concentrations.[1][3]

Q2: What is the reported IC50 value for ZM336372?

The in vitro IC50 for ZM336372 against human c-Raf is approximately 70 nM.[1][3] It's important to note that this value can vary depending on the ATP concentration in the assay.[5]

Q3: In which solvents is ZM336372 soluble?

ZM336372 is soluble in DMSO (up to 200 mg/mL) and ethanol (up to 15 mg/mL), but it is insoluble in water.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

Troubleshooting Inconsistent In Vitro Results

Q4: My cell proliferation assay (e.g., MTT, CellTiter-Glo) results with ZM336372 are not reproducible. What are the potential causes?

Inconsistent results in proliferation assays can stem from several factors:

  • Compound Solubility and Stability:

    • Precipitation: ZM336372 is poorly soluble in aqueous media. If the final concentration of DMSO in your cell culture medium is too low, or if the compound concentration is too high, it may precipitate out of solution, leading to a lower effective concentration. Ensure the final DMSO concentration is consistent across experiments and is at a level that does not affect cell viability on its own (typically <0.5%).

    • Stock Solution Stability: ZM336372 stock solutions in DMSO are stable for up to 3 months when stored at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots.[5]

  • Cell Line Variability:

    • Passage Number: As cell lines are passaged, they can undergo genetic drift, leading to changes in their response to inhibitors. Use cells within a consistent and low passage number range for all experiments.

    • Cell Health and Seeding Density: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Inconsistent seeding density can lead to variability in proliferation rates.

  • Assay-Specific Issues:

    • Incubation Time: The effects of ZM336372 on cell proliferation are time-dependent. Ensure that the incubation time is consistent across all experiments.

    • Assay Interference: Some assay reagents can be affected by the compound or the vehicle. Always include appropriate controls, such as vehicle-only and untreated cells.

Q5: I am observing paradoxical activation of the Raf/MEK/ERK pathway at certain concentrations of ZM336372. Is this expected?

Yes, this phenomenon has been reported. In some cellular contexts, treatment with ZM336372 can lead to a paradoxical activation of c-Raf and B-Raf.[1] This is thought to be due to a feedback control loop where the inhibition of Raf isoforms is counterbalanced by their reactivation.[1] This paradoxical activation, however, does not typically lead to the activation of downstream effectors like MKK1 or ERK.[1]

Q6: I am not observing the expected growth inhibition in my cancer cell line, even at high concentrations of ZM336372. Why might this be?

Several factors could contribute to a lack of response:

  • Cell Line Dependence: The anti-proliferative effects of ZM336372 have been demonstrated in specific cell lines, such as hepatocellular carcinoma (HepG2), carcinoid tumor cells, and pheochromocytoma cells.[6][7][8] The sensitivity of a cell line to a c-Raf inhibitor depends on its genetic background and its reliance on the Raf/MEK/ERK pathway for proliferation. Cell lines with mutations upstream of Raf (e.g., Ras mutations) may be more sensitive.

  • Drug Resistance: Cells can develop resistance to small molecule inhibitors through various mechanisms, including mutations in the target protein or upregulation of alternative signaling pathways.[9][10]

  • Experimental Conditions: Ensure that the compound is fully dissolved and that the treatment duration is sufficient to elicit a response.

Quantitative Data Summary

ParameterValueNotesReference
IC50 (c-Raf) 70 nMIn vitro kinase assay[1][3]
IC50 (B-Raf) ~700 nMApproximately 10-fold less potent than for c-Raf[1][3]
IC50 (SAPK2a/p38α) 2 µMOff-target effect at higher concentrations[1][3]
IC50 (SAPK2b/p38β) 2 µMOff-target effect at higher concentrations[1][3]
Solubility (DMSO) up to 200 mg/mL
Solubility (Ethanol) up to 15 mg/mL
Storage (Stock Solution) -20°C for up to 3 monthsIn DMSO

Experimental Protocols

General Protocol for In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of ZM336372 from a concentrated DMSO stock. The final DMSO concentration in the culture medium should be kept constant and below 0.5%.

  • Treatment: Remove the overnight culture medium and add fresh medium containing the desired concentrations of ZM336372 or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

General Protocol for Western Blot Analysis of Raf/MEK/ERK Pathway Activation

  • Cell Treatment: Treat cells with ZM336372 or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of Raf, MEK, and ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to the total protein levels.

Visualizations

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras cRaf c-Raf Ras->cRaf MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ZM336372 ZM336372 ZM336372->cRaf

Caption: Simplified diagram of the Raf/MEK/ERK signaling pathway and the inhibitory action of ZM336372.

G start Start prepare_cells Prepare Cells (Seed in appropriate vessel) start->prepare_cells prepare_compound Prepare ZM336372 Dilutions (from DMSO stock) start->prepare_compound treat_cells Treat Cells with ZM336372 and Controls (Vehicle, Untreated) prepare_cells->treat_cells prepare_compound->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Endpoint Assay (e.g., MTT, Western Blot, Flow Cytometry) incubate->assay analyze Data Acquisition and Analysis assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies using ZM336372.

References

Technical Support Center: Preventing Degradation of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general best practices for preventing the degradation of research compounds during experiments. Specific information for a compound designated "ZM226600" could not be found. Researchers should always consult any available compound-specific documentation and perform stability studies for their particular molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could degradation of my compound be a factor?

A1: Inconsistent results are a common indicator of compound instability. Degradation can lead to a lower effective concentration of the active compound, variability in activity, and potential interference from degradation by-products. It is crucial to consider the stability of your compound under your specific experimental conditions.

Q2: What are the most common causes of compound degradation in a laboratory setting?

A2: The primary causes of chemical degradation in a laboratory setting are:

  • Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.[1] Auto-oxidation can occur at room temperature.[1]

  • Hydrolysis: Reaction with water, which is often pH-dependent.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.[2]

  • Thermal Decomposition: Degradation due to high temperatures.

  • Microbial Degradation: Breakdown of a compound by microorganisms.[1]

Q3: How should I properly store my research compound to minimize degradation?

A3: Proper storage is critical for maintaining compound integrity. General storage recommendations include:

  • Temperature: Store at the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C or -80 °C). Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by storing in a dark location.

  • Atmosphere: For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use well-sealed containers to prevent exposure to moisture and air.[1]

Troubleshooting Guides

Issue 1: Loss of Compound Activity Over Time in Aqueous Solutions

Possible Cause: Hydrolysis or oxidation in the aqueous buffer.

Troubleshooting Steps:

  • pH Assessment: Determine the pH of your experimental buffer. The stability of many compounds is pH-dependent.

  • Buffer Optimization: If possible, test the compound's stability in a range of pH values to find the optimal buffer system.

  • Use of Fresh Solutions: Prepare solutions fresh for each experiment. If solutions must be stored, flash-freeze aliquots in liquid nitrogen and store at -80 °C.

  • Degas Buffers: For oxygen-sensitive compounds, degas aqueous buffers prior to use to remove dissolved oxygen.

  • Antioxidants: Consider the addition of antioxidants to the buffer, if compatible with the experimental system.

Issue 2: Variability Between Experiments Conducted on Different Days

Possible Cause: Photodegradation or oxidation of stock solutions.

Troubleshooting Steps:

  • Light Protection: Ensure that stock solutions are stored in light-protecting vials (e.g., amber glass) and that experimental procedures are carried out with minimal light exposure.

  • Inert Gas: If the compound is susceptible to oxidation, overlay stock solutions with an inert gas like argon or nitrogen before sealing and storing.

  • Solvent Choice: Ensure the solvent used for the stock solution is appropriate and does not contribute to degradation. Some solvents can contain peroxides or other reactive impurities. The solubility and stability of a compound can vary significantly between different solvents.[3][4][5]

  • Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.

Data Summary

Table 1: General Influence of Environmental Factors on Compound Stability

FactorPotential EffectMitigation Strategies
Temperature Increased temperature generally accelerates degradation rates.[1]Store at recommended low temperatures. Avoid temperature fluctuations.
Light Can induce photooxidation and photodegradation.[2]Use amber vials, cover with foil, work in low-light conditions.
pH Can catalyze hydrolysis and other degradation reactions.Optimize buffer pH for maximum stability.
Oxygen Can lead to oxidative degradation.[1]Degas solvents, store under inert gas, use antioxidants.
Moisture Can cause hydrolysis.Use desiccants for solid storage, use dry solvents.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Allow the solid compound and the desired solvent to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weigh the required amount of the solid compound in a fume hood.

  • Add the appropriate volume of solvent to achieve the desired concentration. Ensure the solvent is of high purity and, if necessary, degassed.

  • If the compound is difficult to dissolve, gentle warming or sonication may be used, but be cautious of potential thermal degradation.

  • Once dissolved, if the compound is light-sensitive, immediately protect the solution from light by using an amber vial or wrapping the vial in aluminum foil.

  • For oxygen-sensitive compounds, gently bubble an inert gas (e.g., argon) through the solution for a few minutes and then seal the vial tightly.

  • Divide the stock solution into single-use aliquots.

  • Store the aliquots at the recommended temperature (e.g., -20 °C or -80 °C).

Visualizations

cluster_degradation Common Degradation Pathways Active_Compound Active_Compound Inactive_Product_1 Inactive_Product_1 Active_Compound->Inactive_Product_1 Oxidation (O2, light) Inactive_Product_2 Inactive_Product_2 Active_Compound->Inactive_Product_2 Hydrolysis (H2O, pH) Inactive_Product_3 Inactive_Product_3 Active_Compound->Inactive_Product_3 Photodegradation (Light)

Caption: Common degradation pathways for research compounds.

Start Inconsistent Results Check_Storage Review Compound Storage Conditions Start->Check_Storage Is_Storage_Correct Storage OK? Check_Storage->Is_Storage_Correct Check_Solution_Prep Examine Solution Preparation Protocol Is_Prep_Correct Prep OK? Check_Solution_Prep->Is_Prep_Correct Check_Experiment_Conditions Assess Experimental Conditions Is_Conditions_Correct Conditions OK? Check_Experiment_Conditions->Is_Conditions_Correct Is_Storage_Correct->Check_Solution_Prep Yes Correct_Storage Implement Correct Storage (Temp, Light, Atmosphere) Is_Storage_Correct->Correct_Storage No Is_Prep_Correct->Check_Experiment_Conditions Yes Correct_Prep Revise Protocol (Fresh Solutions, Aliquotting) Is_Prep_Correct->Correct_Prep No Correct_Conditions Modify Experiment (pH, Light Exposure) Is_Conditions_Correct->Correct_Conditions No Run_QC Run Quality Control (e.g., HPLC, LC-MS) Is_Conditions_Correct->Run_QC Yes Correct_Storage->Run_QC Correct_Prep->Run_QC Correct_Conditions->Run_QC

Caption: Troubleshooting workflow for compound degradation issues.

References

Technical Support Center: Investigating and Mitigating Potential Off-Target Effects of ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using ZM226600. It provides a framework for proactively investigating, identifying, and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is known to be an opener of ATP-sensitive potassium (K-ATP) channels. Its on-target effect is the activation of these channels, which leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, such as in the bladder.

Q2: Why should I be concerned about off-target effects of this compound?

Q3: What are the first steps I should take if I suspect an off-target effect?

A3: If your experimental results are inconsistent with the known function of K-ATP channels, a good first step is to perform a dose-response experiment. Off-target effects often occur at higher concentrations. Additionally, using a structurally different K-ATP channel opener to see if the same phenotype is produced can be a valuable initial experiment.

Q4: How can I definitively identify the off-targets of this compound in my experimental system?

A4: A comprehensive approach involves screening this compound against a broad panel of receptors, ion channels, and enzymes. This can be done through commercial services that offer selectivity profiling. Chemical proteomics is another powerful method to identify protein interactions in an unbiased manner.

Troubleshooting Guide

My experimental phenotype does not align with the known function of K-ATP channels. How can I determine if this is an off-target effect?

This is a strong indicator of potential off-target activity. Here is a systematic approach to troubleshoot this issue:

  • Validate the On-Target Effect: First, confirm that this compound is engaging K-ATP channels in your experimental model at the concentrations you are using. This can be done using electrophysiological methods like patch-clamp to measure channel activity or by assessing downstream effects known to be linked to K-ATP channel opening.

  • Perform a Rescue Experiment: A classic method to verify on-target effects is a rescue experiment. If the observed phenotype is due to K-ATP channel opening, then co-treatment with a known K-ATP channel blocker, such as Glibenclamide, should reverse the effect of this compound.

  • Use a Structurally Unrelated Compound: Employ another K-ATP channel opener with a different chemical structure. If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence that the effect is on-target.

  • Conduct a Selectivity Screen: To identify potential off-targets, screen this compound against a commercial selectivity panel. This will provide data on its binding affinity or functional activity against a wide range of other proteins.

Hypothetical Selectivity Screening Data for this compound

The following table is a hypothetical example of what selectivity screening data for this compound might look like. This data is for illustrative purposes only and is not based on actual experimental results.

Target ClassSpecific TargetActivity (IC50/EC50)
Primary Target K-ATP Channel 500 nM
Ion ChannelVoltage-gated Na+ Channel> 10 µM
Ion ChannelL-type Ca2+ Channel8 µM
GPCRAdrenergic Receptor α1> 10 µM
GPCRDopamine Receptor D25 µM
KinaseProtein Kinase A> 20 µM
EnzymePhosphodiesterase 412 µM

Interpretation of Hypothetical Data:

In this hypothetical example, this compound shows significant activity at L-type Ca2+ channels and Dopamine D2 receptors at concentrations that might be used in some experiments, suggesting these could be potential off-targets to investigate further.

Experimental Protocols

Protocol 1: Validating On-Target Engagement using Electrophysiology

Objective: To confirm that this compound activates K-ATP channels in the cell type of interest.

Methodology:

  • Cell Preparation: Prepare cells expressing K-ATP channels for whole-cell patch-clamp recording.

  • Recording: Establish a stable whole-cell recording configuration. Clamp the cell membrane potential at a level where K-ATP channel activity can be readily observed (e.g., -60 mV).

  • Baseline Measurement: Record baseline current for a stable period (2-3 minutes).

  • Compound Application: Perfuse the cells with a solution containing this compound at a concentration expected to be effective (e.g., 1 µM).

  • Data Acquisition: Record the current for 5-10 minutes during compound application. An outward current indicates the opening of potassium channels.

  • Washout: Perfuse with a compound-free solution to observe if the current returns to baseline.

  • Positive Control: Apply a known K-ATP channel opener (e.g., Diazoxide) as a positive control.

  • Blocker Application: To confirm the current is through K-ATP channels, co-apply this compound with a K-ATP channel blocker (e.g., Glibenclamide) and observe the inhibition of the outward current.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to its intended K-ATP channel target or potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest and treat them with either vehicle control or this compound at various concentrations.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation. The binding of a ligand (this compound) can stabilize the target protein, increasing its melting temperature.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway On-Target Signaling Pathway of this compound This compound This compound KATP ATP-sensitive K+ Channel (Kir6.x/SURx) This compound->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (Inhibition) Hyperpolarization->VGCC Ca_influx Decreased Intracellular Ca2+ VGCC->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: On-target signaling pathway of this compound.

Experimental_Workflow Workflow for Investigating Off-Target Effects Phenotype Unexpected Phenotype Observed DoseResponse Dose-Response Curve Phenotype->DoseResponse Rescue Rescue Experiment with K-ATP Blocker DoseResponse->Rescue Orthogonal Test with Structurally Different K-ATP Opener Rescue->Orthogonal Selectivity Selectivity Profiling (e.g., Kinase Panel, GPCR Panel) Orthogonal->Selectivity If phenotype persists Validation Validate Putative Off-Targets (e.g., CETSA, Functional Assays) Selectivity->Validation Conclusion Identify and Characterize Off-Target Effect Validation->Conclusion

Modifying ZM226600 experimental design for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental designs involving ZM226600 for better outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect on Bladder Smooth Muscle Contraction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify calculations for serial dilutions. Prepare fresh stock solutions. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific tissue preparation. Low concentrations of KATP channel openers can be effective; for instance, a similar compound, ZD-6169, showed a K1/2 of 47 nM for inhibiting action potentials and phasic contractions in urinary bladder smooth muscle.[1]
Drug Instability Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions in small aliquots at -20°C or -80°C in a desiccated environment.
Tissue Desensitization Ensure adequate washout periods between drug applications. If studying receptor-mediated contractions, be mindful of potential receptor desensitization from prolonged exposure to agonists.
Suboptimal Tissue Health Use fresh, healthy tissue preparations. Ensure proper oxygenation and temperature control of the organ bath throughout the experiment. Monitor the viability of the tissue strips by observing stable baseline tension and consistent responses to a standard contractile agent (e.g., KCl).
Solvent Effects If using DMSO as a solvent, ensure the final concentration in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects on tissue contractility. Always include a vehicle control group in your experimental design.

Issue 2: High Variability in Spontaneous Bladder Contraction Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inherent Biological Variability Increase the sample size (n-number) to improve statistical power. Ensure consistent dissection and mounting of bladder strips to minimize variability in muscle fiber orientation and tension.
Inconsistent Baseline Activity Allow for a sufficient equilibration period for the tissue to establish a stable baseline of spontaneous activity before adding any compounds.
Changes in Bath Conditions Maintain constant temperature, pH, and oxygenation of the physiological salt solution throughout the experiment.
Mechanical Artifacts Ensure the tissue is securely mounted and that the force transducer is properly calibrated and free from interference.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in bladder smooth muscle?

A1: this compound is an ATP-sensitive potassium (KATP) channel opener. KATP channels are present in the cell membrane of bladder smooth muscle cells (detrusor muscle).[2] By opening these channels, this compound increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing calcium influx and leading to smooth muscle relaxation and inhibition of spontaneous contractions.

ZM226600_Mechanism This compound This compound KATP_Channel ATP-sensitive K+ Channel (KATP) This compound->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx (Decreased) VGCC->Ca_Influx Reduces Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

Mechanism of action of this compound in bladder smooth muscle.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Dissolve in high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in the appropriate physiological buffer. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced effects.

Q3: What are the expected effects of this compound on spontaneous bladder contractions?

A3: As a KATP channel opener, this compound is expected to inhibit spontaneous contractions of the bladder detrusor muscle. This inhibition is characterized by a decrease in both the amplitude (force) and frequency of the contractions. Studies with other KATP channel openers have demonstrated their efficacy in reducing spontaneous bladder contractions in animal models of bladder outlet obstruction.[3]

Q4: Are there any potential off-target effects of this compound to consider?

A4: While specific off-target effects of this compound are not extensively documented in the provided search results, KATP channel openers as a class can have effects on other tissues where these channels are present, such as vascular smooth muscle, heart, and pancreatic beta-cells. A potential off-target effect of KATP channel openers is vasodilation, which can lead to a decrease in blood pressure.[3] Therefore, it is important to consider the selectivity of this compound for bladder KATP channels and to monitor for potential cardiovascular effects in in vivo studies.

Experimental Protocols

In Vitro Bladder Smooth Muscle Contractility Assay

This protocol outlines the methodology for assessing the effect of this compound on isolated bladder smooth muscle strips.

Materials:

  • Urinary bladders (e.g., from rat, guinea pig, or pig)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • This compound

  • Contractile agonists (e.g., carbachol, KCl)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Excise the urinary bladder and place it in cold Krebs-Henseleit solution.

    • Remove the urothelium and surrounding connective tissue.

    • Dissect the detrusor muscle into longitudinal or transverse strips (e.g., 2 mm x 5 mm).

  • Mounting:

    • Mount the muscle strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other to a force transducer.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

  • Experimental Protocol:

    • Spontaneous Contractions: After equilibration, record the baseline spontaneous contractile activity.

    • Drug Application: Add this compound cumulatively to the organ bath to construct a concentration-response curve. Allow sufficient time between additions for the response to stabilize.

    • Induced Contractions: Alternatively, pre-contract the tissue with an agonist like carbachol or KCl. Once a stable contraction is achieved, add increasing concentrations of this compound to assess its relaxant effect.

  • Data Analysis:

    • Measure the amplitude and frequency of spontaneous contractions before and after the addition of this compound.

    • For induced contractions, express the relaxation response as a percentage of the pre-contraction tension.

    • Calculate EC50 or IC50 values from the concentration-response curves.

Experimental_Workflow Start Start: Excise Bladder Dissect Dissect Detrusor Strips Start->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Record_Baseline Record Baseline Spontaneous Activity Equilibrate->Record_Baseline Add_this compound Add this compound (Cumulative Concentrations) Record_Baseline->Add_this compound Record_Response Record Response Add_this compound->Record_Response Analyze Data Analysis: - Amplitude - Frequency - Concentration-Response Record_Response->Analyze End End Analyze->End

Workflow for in vitro bladder contractility assay.

Data Presentation

Table 1: Hypothetical Concentration-Response Data for this compound on Spontaneous Bladder Contractions

This compound Concentration (nM)Mean Amplitude (% of Baseline)SEMMean Frequency (% of Baseline)SEM
0 (Vehicle)1005.21006.1
192.34.895.45.5
1075.16.280.27.3
5048.55.955.76.8
10025.84.530.15.1
50010.22.112.53.2

Table 2: Hypothetical IC50 Values for KATP Channel Openers on Carbachol-Induced Bladder Contractions

CompoundIC50 (nM)95% Confidence Interval
This compound6555 - 78
ZD61694740 - 55
WAY-1335378975 - 105
A-2786373528 - 44

References

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "ZM226600" could not be located. This guide focuses on the common challenges and troubleshooting strategies encountered during the synthesis of pyrimidine derivatives, a class of compounds with significant therapeutic applications.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the synthesis of pyrimidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, offering potential causes and solutions.

Issue 1: Low Reaction Yield

A common challenge in pyrimidine synthesis is achieving a satisfactory yield. Several factors can contribute to this issue.

  • Potential Causes & Solutions:

    • Purity of Starting Materials: Impurities or residual moisture in reactants can interfere with the reaction. Ensure all starting materials are of high purity and thoroughly dried.

    • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

    • Reagent Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent. Carefully calculate and measure the amounts of all reactants.

    • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

Issue 2: Presence of Unexpected Side-Products

The formation of side-products complicates the purification process and reduces the overall yield of the desired compound.

  • Potential Causes & Solutions:

    • Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions, such as dimerization, polymerization, or rearrangement. Modifying the reaction conditions (e.g., lowering the temperature, changing the solvent) can help minimize these unwanted reactions.

    • Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers. The use of appropriate protecting groups or directing groups can enhance the regioselectivity of the reaction.

    • Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur. Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.

Issue 3: Difficulties in Product Purification

Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to the presence of impurities and side-products with similar physicochemical properties.

  • Potential Causes & Solutions:

    • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.

    • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel). In such cases, using a different stationary phase (e.g., alumina) or employing non-chromatographic purification methods might be necessary.

    • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product. Proper work-up procedures, including aqueous washes and extractions, are essential to remove these impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The most critical parameters are typically the purity of starting materials, strict control of reaction temperature and time, the choice of solvent, and the maintenance of an inert atmosphere for sensitive reactions.[1] Monitoring the reaction progress is also crucial for determining the optimal reaction time and preventing the formation of degradation products.[1]

Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?

A2: The formation of regioisomers can be minimized by carefully selecting the starting materials and reaction conditions. The use of protecting groups to block certain reactive sites or the introduction of directing groups to favor substitution at a specific position are common strategies. The electronic nature of existing substituents on the pyrimidine ring also plays a significant role in directing incoming electrophiles or nucleophiles.

Q3: What are some common analytical techniques to characterize newly synthesized pyrimidine derivatives?

A3: A combination of spectroscopic techniques is typically used for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the chemical structure. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy helps identify functional groups, and High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound.

Quantitative Data Summary

The following table summarizes typical reaction yields and purity levels for common pyrimidine synthesis methods. These values are illustrative and can vary significantly depending on the specific reaction, scale, and optimization.

Synthesis Method Typical Yield Range (%) Typical Purity after Chromatography (%) Common Challenges
Direct Fluorination of Uracil Derivatives 30 - 60> 95Low yield, side reactions[1]
Prins Reaction 50 - 80> 98Formation of regioisomers
Biginelli Reaction 60 - 90> 98Limited substrate scope
Suzuki Coupling on Halogenated Pyrimidines 70 - 95> 99Catalyst poisoning, dehalogenation

Experimental Protocols

Protocol: Synthesis of a 5-Fluorouracil Derivative via Direct Fluorination

This protocol describes a general procedure for the direct fluorination of a uracil precursor.

Materials:

  • Uracil derivative

  • Fluorinating agent (e.g., Selectfluor®)

  • Anhydrous solvent (e.g., acetonitrile)

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: Add the uracil derivative and a stir bar to a dry round-bottom flask. Flush the flask with an inert gas.

  • Dissolution: Add the anhydrous solvent to the flask and stir until the starting material is fully dissolved.

  • Addition of Fluorinating Agent: Slowly add the fluorinating agent to the reaction mixture at room temperature. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench any remaining fluorinating agent by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.

Visualizations

TroubleshootingWorkflow start Low Yield or Failed Reaction check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize Systematically Optimize Conditions check_sm->optimize check_conditions->optimize check_stoichiometry->optimize check_atmosphere->optimize purification_issue Investigate Purification Strategy optimize->purification_issue If yield improves but purity is low characterize Characterize Product and Byproducts optimize->characterize If yield is acceptable purification_issue->characterize success Successful Synthesis characterize->success

Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis setup Reaction Setup (Inert Atmosphere) addition Reagent Addition setup->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterization (NMR, MS, IR) chromatography->characterize

Caption: The experimental workflow for pyrimidine derivative synthesis.

SignalingPathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound Derivative (Hypothetical Inhibitor) This compound->raf

Caption: A hypothetical signaling pathway inhibited by a this compound-like compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ZM226600 and Other CCK-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ZM226600 (also known as YM022) with other prominent cholecystokinin-B (CCK-B) receptor antagonists. The information is supported by experimental data from in vitro and in vivo studies to aid in the evaluation and selection of appropriate research tools for targeting the CCK-B receptor.

Executive Summary

This compound/YM022 has demonstrated exceptional potency and selectivity as a CCK-B receptor antagonist in a variety of experimental models. When compared to other well-characterized antagonists such as L-365,260 and CI-988, this compound/YM022 consistently exhibits superior performance in terms of binding affinity and functional inhibition of CCK-B receptor-mediated responses. This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used, and provide visual representations of the relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy of CCK-B Antagonists

The following tables summarize the quantitative data on the efficacy of this compound/YM022 in comparison to other CCK-B antagonists.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorRadioligandPreparationKi (nM)Reference
This compound/YM022 CCK-B [¹²⁵I]CCK-8 Rat Brain 0.068 [1]
L-365,260CCK-B[¹²⁵I]CCK-8Rat Brain19[1]
CI-988CCK-B[¹²⁵I]CCK-8Rat Brain6.3[1]
This compound/YM022 CCK-A Rat Pancreas >1000 [1]
L-365,260CCK-ARat Pancreas>1000[1]
CI-988CCK-ARat Pancreas>1000[1]

Table 2: In Vitro Functional Antagonism - Inhibition of Agonist-Induced Acid Secretion

CompoundAgonistPreparationMeasurementIC₅₀ (µM)Reference
This compound/YM022 CCK-8 Isolated Rabbit Gastric Glands [¹⁴C]-Aminopyrine Uptake 0.0012 [2]
CI-988CCK-8Isolated Rabbit Gastric Glands[¹⁴C]-Aminopyrine Uptake0.2[2]
L-365,260CCK-8Isolated Rabbit Gastric Glands[¹⁴C]-Aminopyrine Uptake2.8[2]

Table 3: In Vivo Functional Antagonism - Inhibition of Pentagastrin-Induced Gastric Acid Secretion in Anesthetized Rats

CompoundRoute of AdministrationMeasurementED₅₀ (µmol/kg/h)Reference
This compound/YM022 Intravenous Gastric Acid Output 0.009 [2]
CI-988IntravenousGastric Acid Output0.6[2]
L-365,260IntravenousGastric Acid Output3.40[2]

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptors

Objective: To determine the binding affinity (Ki) of this compound/YM022 and other antagonists for the CCK-B receptor.

Materials:

  • Rat brain tissue

  • [¹²⁵I]CCK-8 (Radioligand)

  • Test compounds (this compound/YM022, L-365,260, CI-988)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [¹²⁵I]CCK-8, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[1]

In Vivo Inhibition of Pentagastrin-Induced Gastric Acid Secretion

Objective: To determine the in vivo potency (ED₅₀) of this compound/YM022 and other antagonists in inhibiting gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats

  • Pentagastrin (agonist)

  • Test compounds (this compound/YM022, L-365,260, CI-988)

  • Urethane (anesthetic)

  • Saline solution

  • pH meter and titrator

Procedure:

  • Animal Preparation: Anesthetize rats with urethane. Perform a tracheotomy and cannulate the esophagus and pylorus.

  • Gastric Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals.

  • Basal Acid Secretion: Measure the basal acid output by titrating the collected perfusate with a standard NaOH solution.

  • Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • Antagonist Administration: Once a stable stimulated acid secretion is achieved, administer the test compound intravenously at various doses.

  • Measurement of Inhibition: Continue to collect and titrate the gastric perfusate to determine the extent of inhibition of acid secretion at each antagonist dose.

  • Data Analysis: Calculate the ED₅₀ value, which is the dose of the antagonist that produces 50% of the maximal inhibition of pentagastrin-stimulated acid secretion.[2]

Mandatory Visualizations

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK/Gastrin CCKBR CCK-B Receptor CCK->CCKBR Gq Gαq CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK/MAPK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) TF->Cellular_Response regulates

Caption: CCK-B Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay start Start: Radioligand Binding Assay prep Prepare Rat Brain Membrane Homogenate start->prep reagents Prepare Radioligand ([¹²⁵I]CCK-8) and Test Compounds prep->reagents incubation Incubate Membranes, Radioligand, and Test Compounds reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash count Measure Radioactivity (Scintillation Counting) wash->count analysis Data Analysis: Calculate IC₅₀ and Ki count->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

References

A Tale of Two Targets: A Comparative Guide to L-365,260 and ZM226600 in Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two compounds, L-365,260 and ZM226600, which have been investigated in the context of anxiety. While both have been explored for their potential to modulate anxiety-like behaviors, they operate through fundamentally different mechanisms of action. This guide will delve into their distinct pharmacological profiles, summarize the available experimental data from preclinical anxiety models, and provide detailed experimental protocols.

This comparative analysis reveals that L-365,260, a selective antagonist of the cholecystokinin B (CCKB) receptor, has a more established, albeit sometimes inconsistent, profile as a potential anxiolytic. In contrast, this compound is a potent opener of ATP-sensitive potassium (KATP) channels, and its role in anxiety is inferred from genetic studies of its target channel rather than direct pharmacological evidence in established anxiety models. This guide will therefore contrast the known anxiolytic-like effects of modulating the CCK system with the potential anxiolytic implications of targeting KATP channels.

Mechanisms of Action: Two Distinct Pathways to Modulating Anxiety

L-365,260: Targeting the Cholecystokinin B Receptor

L-365,260 is a selective antagonist of the CCKB receptor.[1] The cholecystokinin (CCK) system, particularly the CCKB receptor, is well-implicated in the neurobiology of anxiety and panic disorders.[2][3] Activation of CCKB receptors in the brain is generally considered to produce anxiety-like (anxiogenic) effects.[2][4] Consequently, antagonists like L-365,260 that block this receptor have been investigated for their potential anxiolytic properties.[4][5] The rationale is that by inhibiting the anxiogenic signals mediated by CCK, these compounds can reduce anxiety-like behaviors.

This compound: A Gateway to Neuronal Excitability via KATP Channels

Comparative Performance in Preclinical Anxiety Models

The following tables summarize the available quantitative data for L-365,260 in common animal models of anxiety. It is important to note that no direct experimental data for this compound in these models was found in the public domain. The potential effects of this compound are inferred from genetic studies targeting KATP channels.

Table 1: Effects of L-365,260 in the Elevated Plus-Maze (EPM)

SpeciesDose RangeRoute of AdministrationKey FindingsReference
Mice1 - 1000 µg/kgIntraperitoneal (i.p.)Dose-dependent increase in the percentage of entries and time spent in the open arms.[7]
Mice1.0 µg/kg - 1.0 mg/kgNot specifiedNo significant effect on anxiety-related indices.[8]

Table 2: Effects of L-365,260 in the Fear-Potentiated Startle Test

SpeciesDose RangeRoute of AdministrationKey FindingsReference
Rats0.1, 1.0, and 10.0 mg/kgIntraperitoneal (i.p.)Dose-dependently decreased fear-potentiated startle without affecting baseline startle.[9]

Table 3: Potential Effects of this compound in Anxiety Models (Inferred from Genetic Studies)

ModelGenetic ManipulationSpeciesPredicted Effect of this compound (KATP channel opener)Reference
Elevated Plus-Maze, Light-Dark BoxNeuronal expression of a gain-of-function Kir6.2 mutation (V59M)MiceAnxiolytic-like (increase in open arm exploration/time in light box)[6]
Elevated Plus-Maze, Light-Dark BoxKir6.2 knockoutMiceAnxiolytic-like (reversal of the anxious phenotype)[10]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental investigation of these compounds, the following diagrams are provided.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK Cholecystokinin (CCK) CCKBR CCKB Receptor CCK->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates L365260 L-365,260 L365260->CCKBR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Anxiogenic Anxiogenic Effects Ca2->Anxiogenic PKC->Anxiogenic

Figure 1. CCKB Receptor Signaling Pathway and the Action of L-365,260.

KATP_Channel_Mechanism cluster_membrane Neuronal Membrane cluster_intra Intracellular cluster_extra Extracellular KATP_channel KATP Channel (Kir6.x/SURx) K_ion_out K⁺ KATP_channel->K_ion_out K⁺ Efflux This compound This compound This compound->KATP_channel Opens ATP High ATP ATP->KATP_channel Closes ADP Low ATP / High ADP ADP->KATP_channel Opens Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization K_ion_in K⁺ K_ion_in->KATP_channel Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Potential Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Rodents (Mice or Rats) Acclimation Acclimation to Housing Conditions Animals->Acclimation Habituation Habituation to Testing Room Acclimation->Habituation Drug_Admin Drug Administration (L-365,260, this compound, or Vehicle) Habituation->Drug_Admin EPM Elevated Plus-Maze Drug_Admin->EPM LDB Light-Dark Box Drug_Admin->LDB DBT Defensive Burying Test Drug_Admin->DBT Data_Collection Video Recording and Automated Tracking EPM->Data_Collection LDB->Data_Collection DBT->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Anxiety-Like Behavior Statistical_Analysis->Interpretation

References

Head-to-head comparison of ZM226600 and L-740,093

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of cholecystokinin B (CCK-B) receptor antagonists, two compounds, L-740,093 and YM022 (also known as Netazepide), have emerged as potent and selective research tools. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their specific needs. Initial searches for "ZM226600" did not yield a specific CCK-B receptor antagonist, suggesting a possible misidentification or that it is a less common compound. Therefore, this guide will focus on the well-characterized antagonist YM022 as a comparator to L-740,093.

Biochemical Performance: A Quantitative Comparison

The potency and selectivity of L-740,093 and YM022 have been evaluated in various in vitro assays. The following tables summarize the key quantitative data for each compound.

Table 1: Binding Affinity of L-740,093 and YM022 for CCK Receptors

CompoundReceptor SubtypeAssay TypeCell/Tissue SourceRadioligandKᵢ (nM)IC₅₀ (nM)Selectivity (CCK-A/CCK-B)
L-740,093 Human CCK-BDisplacementhCCK-B.CHO cell membranes[¹²⁵I]-CCK-8S-0.49[1]>2000
YM022 (Netazepide) CCK-B---0.068[2]-~926
Canine Gastrin/CCK-BDisplacementCloned canine gastrin/CCK-B receptor[¹²⁵I]CCK-8-0.73[2]186
CCK-A---63[2]-
Canine Pancreas CCK-ADisplacementCanine pancreas[³H]devazepide-136[2]

Note: Selectivity is calculated as the ratio of affinity for CCK-A to CCK-B (Ki or IC₅₀). A higher value indicates greater selectivity for the CCK-B receptor.

Table 2: Functional Antagonism of L-740,093 and YM022

CompoundFunctional AssayCell/Tissue SourceAgonistIC₅₀ (nM)Antagonism Type
L-740,093 Ca²⁺ MobilizationhCCK-B.CHO cellsCCK-4 (30 nM)5.4[1]Insurmountable[1]
YM022 (Netazepide) [¹⁴C]-Aminopyrine UptakeIsolated rabbit gastric glandsCCK-81.2[3][4]-
Phosphoinositide HydrolysisN-hCCKBR cellsCCK-8 or Gastrin IPotent Inhibition[5]-
Cytoplasmic Free Calcium IncreaseN-hCCKBR cellsCCK-8 or Gastrin IPotent Inhibition[5]-

Mechanism of Action and Signaling Pathways

Both L-740,093 and YM022 exert their effects by competitively binding to the CCK-B receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various physiological processes, including gastric acid secretion and neurotransmission.

L-740,093 and YM022, as antagonists, block the binding of CCK and gastrin to the CCK-B receptor, thereby inhibiting this downstream signaling cascade. L-740,093 has been characterized as an insurmountable antagonist, suggesting a mode of binding that is not easily overcome by increasing concentrations of the agonist[1].

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK/Gastrin CCK/Gastrin CCKBR CCK-B Receptor CCK/Gastrin->CCKBR Binds Gq Gαq CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Antagonist L-740,093 or YM022 Antagonist->CCKBR Blocks

CCK-B Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol outlines a general method for determining the binding affinity of antagonists to the CCK-B receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing CCK-B receptors incubate Incubate membranes, radioligand, and competitor at various concentrations prep_membranes->incubate prep_reagents Prepare assay buffer, radioligand ([¹²⁵I]-CCK-8S), and competitor (L-740,093 or YM022) dilutions prep_reagents->incubate filter Separate bound from free radioligand by rapid filtration (e.g., GF/C filters) incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify bound radioactivity using a gamma counter wash->count analyze Analyze data to determine IC₅₀ values count->analyze

Workflow for a Radioligand Binding Displacement Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the CCK-B receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [¹²⁵I]-CCK-8S), and varying concentrations of the unlabeled antagonist (L-740,093 or YM022). Include control wells for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol describes a common functional assay to measure the antagonistic activity of compounds by monitoring changes in intracellular calcium levels.

Calcium_Mobilization_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_measurement Measurement & Analysis seed_cells Seed cells expressing CCK-B receptors into a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) seed_cells->load_dye add_antagonist Add varying concentrations of the antagonist (L-740,093 or YM022) load_dye->add_antagonist add_agonist Stimulate cells with a fixed concentration of a CCK-B agonist (e.g., CCK-4) add_antagonist->add_agonist measure_fluorescence Measure changes in fluorescence intensity over time add_agonist->measure_fluorescence analyze_data Analyze the fluorescence data to determine the inhibitory effect and IC₅₀ measure_fluorescence->analyze_data

Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the human CCK-B receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Antagonist Addition: After washing to remove extracellular dye, add different concentrations of the antagonist (L-740,093 or YM022) to the wells and incubate for a short period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline reading, inject a fixed concentration of a CCK-B agonist (e.g., CCK-4 or gastrin) into each well.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration to calculate the IC₅₀ value.

Concluding Remarks

Both L-740,093 and YM022 (Netazepide) are highly potent and selective antagonists of the CCK-B receptor. Based on the available data, YM022 appears to have a slightly higher binding affinity (as indicated by its pM Ki value) and functional potency in some assays compared to L-740,093. However, the choice of antagonist will ultimately depend on the specific experimental context, including the species and cell system being used, and the desired pharmacological profile. The characterization of L-740,093 as an insurmountable antagonist may be a key differentiator for certain studies. This guide provides a foundation for researchers to make an informed decision based on the presented quantitative data and experimental methodologies.

References

Comparative Anxiolytic Efficacy: Adenosine A1 Receptor Agonists Versus Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

Notice: Initial searches for the compound ZM226600 yielded no available data regarding its anxiolytic effects or mechanism of action. Consequently, this guide provides a comparative analysis of the well-established anxiolytic, diazepam, against the class of adenosine A1 receptor agonists, which are recognized for their potential anxiolytic properties.

This guide offers a detailed comparison of the anxiolytic profiles of adenosine A1 receptor agonists and diazepam, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective mechanisms and therapeutic potential.

Mechanism of Action

The anxiolytic effects of adenosine A1 receptor agonists and diazepam are mediated through distinct signaling pathways.

  • Diazepam: A positive allosteric modulator of the GABA-A receptor, diazepam enhances the effect of the inhibitory neurotransmitter GABA.[1] By binding to the benzodiazepine site on the GABA-A receptor complex, it increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1]

  • Adenosine A1 Receptor Agonists: These compounds mimic the action of the endogenous neuromodulator adenosine at the A1 receptor subtype. The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[2][3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of potassium channels and inhibition of calcium channels.[4] This collective action results in a decrease in neuronal excitability and neurotransmitter release.

Signaling Pathway Diagrams

experimental_workflow drug_prep drug_prep drug_admin drug_admin drug_prep->drug_admin epm_test epm_test video_rec video_rec epm_test->video_rec

signaling_pathways

Receptor Binding Profile

The affinity of a compound for its target receptor is a critical determinant of its potency.

Compound ClassPrimary TargetKey Subtypes Involved in AnxiolysisRepresentative Ki Values
Adenosine A1 Receptor Agonists Adenosine A1 ReceptorA1N6-cyclopentyladenosine (CPA): ~1 nM
Diazepam GABA-A Receptor (Benzodiazepine Site)α2 and α3 subunit-containing receptorsVaries by subunit composition; high affinity to α1, α2, α3, and α5-containing receptors.[5]

Note: Ki values represent the inhibition constant and are a measure of binding affinity; a lower Ki value indicates a higher affinity. These values can vary depending on the specific agonist and the experimental conditions.

Preclinical Anxiolytic Efficacy: The Elevated Plus-Maze

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Comparative Data from Elevated Plus-Maze Studies
CompoundSpeciesDose RangeKey Findings
Adenosine A1 Agonist (CPA) Mice10 - 50 µg/kg (i.p.)Showed marked anxiolytic-like activity with no effect on locomotor performance.[6]
Adenosine A1 Agonist (CCPA) Mice0.25 mg/kg (i.p.)Demonstrated anxiolytic-like activity.[5]
Diazepam Mice0.5 - 3.0 mg/kg (i.p.)Dose-dependently increased time spent and entries into the open arms, indicative of an anxiolytic effect.[7][8][9] At higher doses, sedative effects can be observed.[9]

i.p. = intraperitoneal

Experimental Protocols

Elevated Plus-Maze (EPM) Test for Mice

This protocol is a standard method for evaluating the anxiolytic or anxiogenic properties of pharmacological agents.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-50 cm).

  • Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) opposite to each other, connected by a central platform (e.g., 5 x 5 cm).[10][11]

  • The apparatus is often made of a non-reflective material to reduce glare.

Procedure:

  • Animal Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate to the new environment.[10]

  • Drug Administration: The test compound (e.g., adenosine A1 receptor agonist), a positive control (e.g., diazepam), or a vehicle is administered to the animals. The route of administration (e.g., intraperitoneal, oral) and the pre-treatment time (e.g., 30 minutes) are kept consistent across all groups.[5][7]

  • Test Initiation: Each mouse is individually placed on the central platform of the EPM, facing one of the open arms.[12]

  • Behavioral Recording: The animal is allowed to freely explore the maze for a set period, typically 5 to 10 minutes.[10] The session is recorded by a video camera for later analysis.

  • Data Analysis: The following parameters are typically measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).[10]

Interpretation:

  • An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic effect.

  • A decrease in these parameters suggests an anxiogenic effect.

  • Total arm entries or distance traveled can be used to assess whether the drug has sedative or stimulant effects that could confound the interpretation of the anxiety measures.[10]

Summary and Conclusion

Both adenosine A1 receptor agonists and diazepam demonstrate clear anxiolytic-like effects in preclinical models. However, they achieve this through fundamentally different mechanisms of action.

  • Diazepam is a potent anxiolytic that acts on the well-characterized GABAergic system. Its clinical utility is well-established, though it is associated with side effects such as sedation, cognitive impairment, and the potential for dependence.

  • Adenosine A1 receptor agonists represent a promising alternative therapeutic strategy. Their anxiolytic effects are mediated by the neuromodulatory actions of adenosine. The development of selective A1 agonists or positive allosteric modulators could potentially offer a novel approach to anxiety treatment with a different side-effect profile compared to benzodiazepines.[13]

Further research, including direct comparative studies, is necessary to fully elucidate the relative therapeutic potential and safety profiles of these two classes of compounds. This guide provides a foundational comparison to inform such future investigations.

References

Cross-reactivity of ZM226600 with other G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the pharmacological profile of ZM226600 reveals that it is a potent opener of the Kir6 (KATP) channels, a family of inwardly rectifying potassium channels sensitive to intracellular ATP levels. This finding corrects the initial premise that this compound acts on G-protein coupled receptors (GPCRs). Therefore, a direct comparison of its cross-reactivity with other GPCRs is not applicable.

This compound, with the chemical formula C16H14F3NO4S, is recognized for its ability to modulate the activity of ATP-sensitive potassium channels. These channels play crucial roles in various physiological processes, including the regulation of insulin secretion from pancreatic β-cells and the control of smooth muscle tone. The EC50 value for this compound as an ATP-sensitive potassium channel opener has been reported to be 500 nM.[1]

Given that this compound's primary molecular target is an ion channel and not a G-protein coupled receptor, the framework of assessing its cross-reactivity against a panel of GPCRs is not a relevant line of scientific inquiry. The experimental methodologies and signaling pathway analyses typically employed to characterize GPCR ligands would not be appropriate for elucidating the activity of this compound.

For researchers and drug development professionals, it is crucial to accurately identify the molecular target of a compound to guide further investigation and potential therapeutic applications. In the case of this compound, future studies would logically focus on its selectivity and activity across different subtypes of potassium channels and its functional effects in tissues where KATP channels are prominently expressed, such as the pancreas, heart, and smooth muscle. For instance, studies have shown that this compound can inhibit spontaneous bladder activity, highlighting its potential effects on smooth muscle function.[1]

References

In Vivo Selectivity of YM022 for CCK-B Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo selectivity of YM022, a potent cholecystokinin-B (CCK-B) receptor antagonist, with other relevant compounds. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers in pharmacology and drug development.

Introduction to CCK-B Receptors and YM022

The cholecystokinin (CCK) system, involving two main receptor subtypes, CCK-A and CCK-B (also known as CCK2), plays a crucial role in various physiological processes.[1][2] The CCK-B receptor, predominantly found in the brain and stomach, is a key target for therapeutic intervention in conditions like anxiety, depression, and certain gastrointestinal disorders. YM022 has emerged as a highly potent and selective antagonist for the CCK-B receptor, demonstrating significant promise in preclinical research.[3][4]

Comparative Analysis of Receptor Binding Affinity

The selectivity of a receptor antagonist is fundamentally determined by its binding affinity for the target receptor versus other receptors. YM022 exhibits a remarkably high affinity for the CCK-B receptor with significantly lower affinity for the CCK-A receptor, underscoring its selectivity.

CompoundCCK-B Receptor Affinity (Ki)CCK-A Receptor Affinity (Ki)Selectivity Ratio (CCK-A Ki / CCK-B Ki)
YM022 68 pM [3][4]63 nM [3][4]~926
L-365,260~10 nM~900 nM~90
CI-988~0.2 µM--

Note: Data for L-365,260 and CI-988 are derived from various sources for comparative purposes. The selectivity of YM022 is notably higher than that of other common CCK-B antagonists.

In Vivo Validation of YM022 Selectivity

The true measure of a drug's utility lies in its in vivo performance. Preclinical studies in various animal models have consistently demonstrated the potent and selective CCK-B antagonistic effects of YM022.

Gastric Acid Secretion Inhibition

A primary function of CCK-B receptors in the periphery is the mediation of gastrin-stimulated gastric acid secretion. In vivo studies in rats and dogs have shown that YM022 effectively inhibits gastric acid secretion induced by pentagastrin (a CCK-B agonist) and peptone meals.[3][5] Crucially, YM022 does not affect acid secretion stimulated by histamine or methacholine, which act through different receptor pathways, thus confirming its selective action on the CCK-B receptor-mediated pathway.[5]

Animal ModelStimulantYM022 ED50Effect on Histamine/Methacholine Stimulation
Anesthetized RatPentagastrin0.009 µmol/kg (i.v.)No effect
Heidenhain Pouch DogPentagastrin0.0261 µmol/kg (i.v.)[5]No effect[5]
Heidenhain Pouch DogPeptone Meal0.0654 µmol/kg (i.v.)[5]No effect[5]
Long-Lasting Action

Further in vivo studies have highlighted the long duration of action of YM022. A single subcutaneous injection in rats was shown to suppress the activity of histidine decarboxylase (an enzyme involved in histamine synthesis downstream of gastrin stimulation) for up to four weeks.[6] This prolonged effect suggests that YM022 may be suitable for therapeutic regimens requiring sustained CCK-B receptor blockade.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of YM022 for CCK-A and CCK-B receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing either human CCK-A or CCK-B receptors.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]devazepide for CCK-A, [125I]CCK-8 for CCK-B) is used.[3][5]

  • Competition Binding: Increasing concentrations of YM022 are incubated with the receptor membranes and the radioligand.

  • Detection: The amount of bound radioligand is measured using a scintillation counter or gamma counter.

  • Data Analysis: The concentration of YM022 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis ReceptorMembranes Receptor Membranes (CCK-A or CCK-B) Incubation Incubate Components ReceptorMembranes->Incubation Radioligand Radioligand (e.g., [3H]devazepide) Radioligand->Incubation YM022 YM022 (Varying Concentrations) YM022->Incubation Filtration Filter & Wash Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

In Vivo Gastric Acid Secretion Studies

Objective: To assess the in vivo efficacy and selectivity of YM022 in inhibiting gastric acid secretion.

Methodology:

  • Animal Model: Anesthetized rats or dogs with a Heidenhain pouch (a surgically created gastric pouch) are used.[5]

  • Stimulation: Gastric acid secretion is stimulated by intravenous infusion of pentagastrin, histamine, or methacholine, or by a peptone meal.[5]

  • Drug Administration: YM022 is administered intravenously at various doses.

  • Sample Collection: Gastric juice is collected at regular intervals and the acid output is measured by titration.

  • Data Analysis: The dose of YM022 required to inhibit 50% of the stimulated acid secretion (ED50) is calculated.

signaling_pathway_gastric_acid Gastrin Gastrin / Pentagastrin CCKBR CCK-B Receptor Gastrin->CCKBR ECL_Cell ECL Cell CCKBR->ECL_Cell Activates YM022 YM022 YM022->CCKBR Blocks Histamine Histamine ECL_Cell->Histamine Releases H2R H2 Receptor Histamine->H2R Parietal_Cell Parietal Cell H2R->Parietal_Cell Activates Acid Gastric Acid (H+) Parietal_Cell->Acid Secretes

Caption: CCK-B Receptor Signaling in Gastric Acid Secretion.

Conclusion

The available in vitro and in vivo data strongly support the characterization of YM022 as a highly potent and selective CCK-B receptor antagonist. Its superior selectivity compared to other antagonists and its demonstrated efficacy and long duration of action in preclinical models make it a valuable research tool and a promising candidate for further investigation in the development of novel therapeutics targeting the CCK-B receptor.

References

A Comparative Guide to the Inhibition of Gastric Acid Secretion: Evaluating Alternatives to ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gastric Acid Secretion and Its Inhibition

Gastric acid secretion is a complex physiological process primarily regulated by three main pathways: the neurocrine pathway (acetylcholine), the endocrine pathway (gastrin), and the paracrine pathway (histamine).[1] These pathways converge on the parietal cell, the primary acid-secreting cell in the stomach, leading to the activation of the H+/K+-ATPase, also known as the proton pump, which is the final step in acid secretion.[2]

Pharmacological inhibition of gastric acid secretion can be achieved by targeting different points in these pathways. The main classes of inhibitors include:

  • Gastrin/CCK2 Receptor Antagonists: These compounds, like the investigational drug ZM226600, block the action of gastrin on parietal and enterochromaffin-like (ECL) cells, thereby reducing both direct stimulation of acid secretion and indirect stimulation via histamine release.[3]

  • Histamine H2 Receptor Antagonists (H2RAs): These drugs, such as cimetidine and ranitidine, competitively block the H2 receptor on parietal cells, inhibiting histamine-mediated acid secretion.[1]

  • Proton Pump Inhibitors (PPIs): This class of drugs, including omeprazole and lansoprazole, irreversibly inactivates the H+/K+-ATPase, directly blocking the final step of acid production.[2]

Comparative Performance of Acid Secretion Inhibitors

The following tables summarize quantitative data for various inhibitors from published literature. It is crucial to note that these values are compiled from different studies and experimental conditions; therefore, direct comparisons should be made with caution.

Table 1: In Vitro and In Vivo Potency of Gastrin/CCK2 Receptor Antagonists

CompoundSpecies/ModelParameterValueReference
YM022 Canine Gastrin/CCK-B ReceptorsIC50 (binding affinity)0.73 nM
Anesthetized Rat (pentagastrin-stimulated)ID50 (i.v.)0.009 µmol/kg/h
Gastric Fistula Cat (pentagastrin-stimulated)ID50 (i.v.)0.02 µmol/kg
Isolated Rabbit Gastric Glands (CCK8-stimulated)IC50 (aminopyrine uptake)0.0012 µM
L-365,260 Guinea Pig Gastrin ReceptorsKi (binding affinity)1.9 nM
Anesthetized Rat (gastrin-stimulated)ED50 (oral)0.9 mg/kg
Humans (pentagastrin-stimulated)% Inhibition (50 mg oral dose)50%[4]
Netazepide Healthy Subjects (pentagastrin-stimulated)% Inhibition (100 mg oral dose)Abolished response
CI-988 Anesthetized Rat (pentagastrin-stimulated)ID50 (i.v.)0.6 µmol/kg/h
Gastric Fistula Cat (pentagastrin-stimulated)ID50 (i.v.)1.6 µmol/kg
Isolated Rabbit Gastric Glands (CCK8-stimulated)IC50 (aminopyrine uptake)0.2 µM

Table 2: Efficacy of Proton Pump Inhibitors and H2 Receptor Antagonists in Humans

Compound ClassCompoundStimulusEffectReference
Proton Pump Inhibitor OmeprazolePentagastrinDose-dependent inhibition (20-80 mg)[5]
PantoprazolePentagastrinSignificantly greater inhibition than omeprazole
H2 Receptor Antagonist CimetidineMeal67% reduction in 3-hour acid output (300 mg)[6]
RanitidineMeal~50% decrease in secretion (150 mg)[7]
FamotidineMeal~50% decrease in secretion (10 mg)[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures involved in studying these inhibitors, the following diagrams are provided.

Signaling_Pathway cluster_stimuli Stimuli cluster_receptors Parietal Cell Receptors cluster_inhibitors Inhibitors Gastrin Gastrin CCK2R Gastrin/CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R Muscarinic M3 Receptor Acetylcholine->M3R ProtonPump H+/K+-ATPase (Proton Pump) CCK2R->ProtonPump Ca2+ H2R->ProtonPump cAMP M3R->ProtonPump Ca2+ This compound This compound (Gastrin Antagonist) This compound->CCK2R H2RA H2 Receptor Antagonist H2RA->H2R PPI Proton Pump Inhibitor PPI->ProtonPump Acid H+ (Acid) Secretion ProtonPump->Acid

Caption: Signaling pathways for gastric acid secretion and points of inhibition.

Experimental_Workflow cluster_invivo In Vivo Model (Anesthetized Rat) cluster_invitro In Vitro Model (Isolated Gastric Glands) AnimalPrep 1. Anesthetize Rat & Cannulate Stomach Stimulation 2. Infuse Stimulant (e.g., Pentagastrin) AnimalPrep->Stimulation Treatment 3. Administer Inhibitor (e.g., this compound or Alternative) Stimulation->Treatment Collection 4. Collect Gastric Juice Treatment->Collection Analysis_invivo 5. Measure Volume & Titrate Acidity Collection->Analysis_invivo Result Data Analysis: Calculate % Inhibition, IC50/ID50 Analysis_invivo->Result GlandIsolation 1. Isolate Rabbit Gastric Glands Incubation 2. Incubate Glands with Inhibitor and [14C]Aminopyrine GlandIsolation->Incubation Stimulation_invitro 3. Add Stimulant (e.g., CCK8) Incubation->Stimulation_invitro Measurement 4. Measure [14C]Aminopyrine Uptake (Index of Acid Secretion) Stimulation_invitro->Measurement Measurement->Result

Caption: General experimental workflows for evaluating inhibitors of acid secretion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating inhibitors of gastric acid secretion.

In Vivo Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol is adapted from methods used to assess the effects of various substances on gastric acid secretion.[8]

1. Animal Preparation:

  • Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.

  • Anesthesia is induced with urethane (1.25 g/kg, i.p.).

  • A tracheal cannula is inserted to ensure a clear airway.

  • The stomach is exposed via a midline laparotomy. A double-lumen cannula is inserted through an incision in the forestomach and secured with a ligature around the esophagus. A second cannula is placed in the duodenum just distal to the pylorus and also secured.

2. Gastric Perfusion and Stimulation:

  • The stomach is perfused with saline (0.9% NaCl) at a rate of 1 ml/min. The perfusate is collected from the duodenal cannula.

  • A continuous intravenous infusion of a secretagogue, such as pentagastrin (e.g., 1 µg/kg/h), is initiated to induce a stable level of acid secretion.[9]

3. Administration of Inhibitor:

  • Once a steady state of acid secretion is achieved (typically after 60-90 minutes), the test compound (e.g., this compound or an alternative) or vehicle is administered intravenously or intraduodenally.

4. Sample Collection and Analysis:

  • Gastric perfusate is collected in 15-minute intervals.

  • The volume of each sample is recorded.

  • The acid concentration is determined by titration with 0.01 N NaOH to a pH of 7.0 using a pH meter and an automatic titrator.

  • Acid output is calculated as the product of the volume and the acid concentration and is expressed as µmol H+/15 min.

In Vitro Measurement of Acid Secretion in Isolated Rabbit Gastric Glands

This method, based on the accumulation of a weak base ([14C]aminopyrine), provides an index of acid secretion in an in vitro setting.

1. Isolation of Gastric Glands:

  • Gastric glands are isolated from the stomachs of male New Zealand White rabbits by collagenase digestion, as previously described.

2. Incubation and Treatment:

  • Isolated glands are suspended in a buffer (e.g., HEPES-buffered saline) containing [14C]aminopyrine (a radiolabeled weak base that accumulates in acidic compartments).

  • The glands are pre-incubated with various concentrations of the inhibitor (e.g., this compound or an alternative) or vehicle for a specified time (e.g., 30 minutes).

3. Stimulation of Acid Secretion:

  • Acid secretion is stimulated by adding a secretagogue, such as cholecystokinin octapeptide (CCK8) or histamine.

4. Measurement of Aminopyrine Uptake:

  • After the stimulation period (e.g., 30 minutes), the incubation is stopped, and the glands are separated from the incubation medium by centrifugation.

  • The radioactivity in the gland pellet and the supernatant is determined by liquid scintillation counting.

  • The aminopyrine accumulation ratio (an index of acid secretion) is calculated as the ratio of radioactivity in the pellet to that in the supernatant.

5. Data Analysis:

  • The inhibitory effect of the compound is expressed as a percentage of the stimulated control response.

  • IC50 values (the concentration of inhibitor that produces 50% inhibition) can be calculated from the dose-response curves.

Conclusion

While specific published data on the inhibitory profile of this compound could not be located for a direct comparative analysis, this guide provides a framework for evaluating its potential efficacy relative to other established classes of gastric acid secretion inhibitors. The provided data on alternative gastrin receptor antagonists, H2 receptor antagonists, and proton pump inhibitors, along with the detailed experimental protocols, offer valuable resources for researchers in the field. Future studies directly comparing this compound with these agents under standardized conditions are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Urea and Pyrimidyl-Urea Derivatives as CCK-B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two classes of non-peptide cholecystokinin-B (CCK-B) receptor antagonists: urea derivatives, represented by the well-characterized compound L-365,260, and novel pyrimidyl-urea derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Introduction

The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] Its involvement in anxiety, pain perception, and gastric acid secretion has made it a significant target for drug discovery.[1][2] The development of potent and selective CCK-B antagonists is a key area of research for potential therapeutic applications in neuropsychiatric and gastrointestinal disorders. This guide focuses on comparing the performance of urea-based antagonists, using L-365,260 as a benchmark, with emerging pyrimidyl-urea derivatives.

Data Presentation

The following tables summarize the available quantitative data for representative compounds from each class, focusing on their binding affinity and functional potency at the CCK-B receptor.

Table 1: In Vitro Binding Affinity of CCK-B Antagonists

Compound ClassRepresentative CompoundRadioligandTissue/Cell LineKi (nM)IC50 (nM)Citation(s)
Urea Derivative L-365,260[125I]CCK-8Human SCLC Cells-0.2[3]
[125I]CCK-8Canine Gastrin/CCK-B Receptors-0.73[4]
Pyrimidyl-Urea Derivative Compound 4b-SW480 Cancer Cell Line-11,080[5]

Note: Data for pyrimidyl-urea derivatives as direct CCK-B antagonists is limited in the public domain. The data presented for Compound 4b is for its cytotoxic activity and not its direct CCK-B binding affinity. Further studies are needed to fully characterize their CCK-B antagonist profile.

Table 2: In Vitro Functional Antagonism of CCK-B Receptor

Compound ClassRepresentative CompoundAgonistAssay TypeCell LineIC50 (nM)Citation(s)
Urea Derivative L-365,260CCK-8Calcium MobilizationHuman SCLC Cells-[3]
Pyrimidyl-Urea Derivative N/A-----

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

This assay is used to determine the affinity of a compound for a specific receptor.[6][7]

1. Membrane Preparation:

  • Tissues or cells expressing the CCK-B receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4) containing protease inhibitors.[8]

  • The homogenate is centrifuged at low speed to remove cellular debris.[8]

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[8]

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled CCK-B ligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled antagonist (the "competitor").

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK-B antagonist.

  • The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist, which is a downstream effect of CCK-B receptor activation.[9][10]

1. Cell Culture and Dye Loading:

  • Cells stably or transiently expressing the human CCK-B receptor are seeded in black-walled, clear-bottom 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 60 minutes at 37°C).[11]

2. Compound Incubation:

  • After dye loading, the cells are washed and then incubated with varying concentrations of the antagonist.

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

  • A CCK-B receptor agonist (e.g., CCK-8 or gastrin) is added to the wells to stimulate the receptor.

  • The resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.

  • The IC₅₀ value for the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.

Mandatory Visualization

The following diagrams illustrate the CCK-B receptor signaling pathway and the workflows for the key experimental protocols.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_B CCK-B Receptor Gq Gq CCK_B->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC PKC DAG->PKC Activation Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream CCK CCK/Gastrin CCK->CCK_B Binding

Caption: CCK-B Receptor Signaling Pathway leading to intracellular calcium release.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b1 Membrane Preparation b2 Incubation with Radioligand and Competitor b1->b2 b3 Filtration and Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC₅₀, Kᵢ) b4->b5 f1 Cell Seeding and Dye Loading f2 Incubation with Antagonist f1->f2 f3 Agonist Addition f2->f3 f4 Fluorescence Measurement f3->f4 f5 Data Analysis (IC₅₀) f4->f5

Caption: Experimental workflows for Radioligand Binding and Calcium Mobilization Assays.

Conclusion

This guide provides a comparative overview of urea and pyrimidyl-urea derivatives as CCK-B receptor antagonists. While urea derivatives like L-365,260 are well-established with substantial supporting data, pyrimidyl-urea derivatives represent a newer class with potential for development. The provided experimental protocols and visualizations serve as a resource for researchers to further investigate and characterize these and other novel CCK-B antagonists. Further research into the structure-activity relationship of pyrimidyl-urea derivatives is warranted to optimize their potency and selectivity for the CCK-B receptor.

References

A Comparative Analysis of the Pharmacokinetic Profiles of KATP Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the pharmacokinetic properties of ATP-sensitive potassium (KATP) channel openers, with a focus on contextualizing the potential profile of ZM226600 through comparison with other agents in its class. Due to the limited availability of public pharmacokinetic data for this compound and its direct analogs, this guide utilizes data from the well-characterized KATP channel openers, Diazoxide and Minoxidil, as surrogates for comparison.

Introduction to this compound

This compound is a potent ATP-sensitive potassium (KATP) channel opener with a reported EC50 of 500 nM. Its mechanism of action involves the opening of Kir6 channels, which are inwardly rectifying potassium channels that form the pore of the KATP channel complex. This activity leads to membrane hyperpolarization and has potential therapeutic applications in conditions characterized by cellular hyperexcitability.

Comparative Pharmacokinetic Data

Pharmacokinetic ParameterDiazoxideMinoxidilThis compound & Analogs
Maximum Plasma Concentration (Cmax) Varies with dose16.8 ng/mL (2.5 mg dose) to 74.7 ng/mL (10 mg dose)[1]Data Not Available
Time to Maximum Plasma Concentration (Tmax) 2-4 hours~30-60 minutes[1]Data Not Available
Area Under the Curve (AUC) Dose-dependentDose-dependentData Not Available
Half-life (t1/2) 20-36 hours3-4 hoursData Not Available
Oral Bioavailability ~100%>90%[1]Data Not Available
Protein Binding >90%Minimally boundData Not Available
Metabolism Hepatic (oxidation and conjugation)Hepatic (glucuronidation)Data Not Available
Excretion RenalPrimarily renal (as metabolites)Data Not Available

Experimental Protocols

The following is a representative experimental protocol for determining the pharmacokinetic profile of a novel small molecule KATP channel opener, such as this compound or its analogs, in a rodent model.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of a test compound after a single oral and intravenous administration in mice.

Materials:

  • Test compound (e.g., this compound analog)

  • Vehicle suitable for oral and intravenous administration

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Intravenous administration equipment (e.g., tail vein catheter)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Oral Administration: Administer the test compound at a predetermined dose (e.g., 10 mg/kg) via oral gavage to a cohort of mice.[2]

    • Intravenous Administration: Administer the test compound at a lower dose (e.g., 1 mg/kg) via tail vein injection to a separate cohort of mice.[2]

  • Blood Sampling: Collect serial blood samples from the saphenous or tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3] A typical workflow involves collecting blood into heparinized tubes.[2]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[2]

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.[2]

Visualizations

Signaling Pathway of KATP Channel Openers

The following diagram illustrates the signaling pathway through which KATP channel openers like this compound exert their effects on a pancreatic beta-cell, leading to the inhibition of insulin secretion.

KATP_Signaling_Pathway cluster_cell Pancreatic Beta-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_Channel Inhibition Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization K+ Efflux This compound This compound / Analogs This compound->KATP_Channel Opening Ca_Channel Voltage-gated Ca2+ Channel Membrane_Hyperpolarization->Ca_Channel Inhibition Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Less Fusion Insulin_Secretion Decreased Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: KATP channel opener signaling cascade in a pancreatic beta-cell.

Experimental Workflow for Pharmacokinetic Assessment

This diagram outlines the key steps in a typical in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_analysis_phase Data Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral/IV) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Parameter_Calculation PK Parameter Calculation LC_MS_Analysis->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: Workflow for a preclinical pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of ZM226600: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of ZM226600, ensuring compliance with standard laboratory safety protocols. The following procedures are based on available safety data and general chemical waste management principles.

I. Immediate Safety and Handling Considerations

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, it is crucial to handle all chemical compounds with appropriate care to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE):

  • Gloves: Always wear impervious gloves.

  • Respiratory Protection: Use respiratory protection when dusts are generated.

  • Eye Protection: Wear safety glasses.

  • Lab Coat: A standard lab coat is recommended.

In Case of Accidental Release:

  • Avoid inhaling any dust generated from the spill.

  • For non-emergency personnel, evacuate the immediate area and consult an expert if necessary.

  • Cover drains to prevent the product from entering the sewer system.

  • Collect the spilled material by binding and pumping off spills, or by dry uptake.

  • Clean the affected area thoroughly and avoid generating dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with institutional and local regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Characterize the waste. Is it pure, unused this compound, a solution, or mixed with other chemical or biological materials?

  • Do not mix non-hazardous waste with hazardous waste streams.

2. Disposal of Uncontaminated this compound (Solid):

  • Small Quantities: For small amounts of uncontaminated solid this compound, consult your institution's guidelines. While not classified as hazardous, it is best practice to dispose of it as chemical waste.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the date.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or designated chemical waste management service.

3. Disposal of Solutions Containing this compound:

  • Aqueous Solutions: Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS office for non-hazardous materials.

  • Packaging: Collect aqueous waste in a designated, leak-proof, and clearly labeled container.

  • Collection: Hand over the container to your institution's chemical waste management service.

4. Disposal of Contaminated Materials:

  • Labware: Dispose of contaminated labware (e.g., pipette tips, tubes) as chemical waste.[1] Place these items in a designated solid chemical waste container.

  • Personal Protective Equipment (PPE): Contaminated gloves, masks, and lab coats should be disposed of as chemical waste.[1]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Step 1: Waste Assessment cluster_solid Step 2a: Solid Waste Handling cluster_liquid Step 2b: Liquid Waste Handling cluster_contaminated Step 2c: Contaminated Materials cluster_end start Start: this compound Waste Generated assess_waste Assess Waste Type: - Solid or Liquid? - Contaminated? start->assess_waste package_solid Package in a sealed, labeled container assess_waste->package_solid Solid collect_liquid Collect in a labeled, leak-proof container assess_waste->collect_liquid Liquid package_contaminated Segregate contaminated labware and PPE assess_waste->package_contaminated Contaminated Labware/PPE dispose_solid Dispose as non-hazardous chemical waste via EHS package_solid->dispose_solid end_point End: Waste Disposed dispose_solid->end_point dispose_liquid Dispose as non-hazardous chemical waste via EHS collect_liquid->dispose_liquid dispose_liquid->end_point dispose_contaminated Dispose as chemical waste package_contaminated->dispose_contaminated dispose_contaminated->end_point

This compound Disposal Workflow

IV. Summary of Safety and Disposal Information

The following table summarizes the key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture
Personal Protective Equipment (PPE) Impervious gloves, respiratory protection (for dusts), safety glasses, lab coat
Spill Containment Avoid dust inhalation, cover drains, collect dry
Solid Waste Disposal Package in a sealed, labeled container for EHS collectionGeneral Guideline
Liquid Waste Disposal Collect in a labeled, leak-proof container for EHS collection. Do not pour down the drain.
Contaminated Labware/PPE Disposal Dispose of as chemical waste[1]

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific waste disposal policies and procedures. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.

References

Essential Safety and Handling Protocols for ZM226600

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This guide provides essential safety, handling, and disposal information for ZM226600, a potent Kir6 (KATP) channel opener.[1][2] While the Safety Data Sheet (SDS) for a related product, Meglumine diatrizoate (Sigma-Aldrich product number M5266), classifies the substance as not hazardous, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.

The following procedures outline best practices for handling this compound in a laboratory setting.

Operational Plan and Personal Protective Equipment (PPE)

A systematic approach to handling, including the correct use of personal protective equipment, is crucial. The following table summarizes the recommended PPE for handling this compound powder.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles should be worn at all times to prevent eye contact with dust particles.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or punctures before use.
Body Protection A standard laboratory coat should be worn to protect street clothing and prevent skin contact.
Respiratory Protection When handling the powder and if dust generation is likely, use a NIOSH-approved respirator or work in a ventilated enclosure such as a fume hood to avoid inhalation of dusts.

Step-by-Step Handling and Disposal Procedures

1. Engineering Controls and Preparation:

  • Before handling, ensure that a chemical fume hood or a powder handling enclosure is available and functioning correctly.[3]

  • Keep the container of this compound tightly closed when not in use.

  • Have a designated waste container for disposal of the chemical and any contaminated materials.

2. Donning Personal Protective Equipment (PPE):

  • The following workflow illustrates the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wear Lab Coat Don2 Wear Respirator (if required) Don1->Don2 Don3 Wear Eye Protection Don2->Don3 Don4 Wear Gloves Don3->Don4 Handle Handle this compound in Ventilated Enclosure Don4->Handle Proceed to work Doff1 Remove Gloves Handle->Doff1 After handling Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Remove Respirator (if worn) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Workflow for donning and doffing PPE when handling this compound.

3. First Aid Measures:

  • After inhalation: Move the person to fresh air. If they feel unwell, consult a doctor.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

  • After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

4. Spill and Disposal Plan:

  • Spill Containment: In the event of a spill, avoid the generation of dust. Collect the spilled material using a method that does not disperse dust into the air (e.g., gently sweeping or using a HEPA-filtered vacuum). Place the collected material into a suitable container for disposal.

  • Disposal: Dispose of this compound and any contaminated PPE in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not let the product enter drains.

By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM226600
Reactant of Route 2
Reactant of Route 2
ZM226600

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。